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  • Product: 2-Phenylthiophen-3-amine;hydrochloride
  • CAS: 1354455-70-1

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-Phenylthiophen-3-amine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2-phenylthiophen-3-amine hydrochloride, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The do...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-phenylthiophen-3-amine hydrochloride, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The document elucidates the molecule's structural and physicochemical properties, outlines a robust theoretical framework for its synthesis via the Gewald reaction, and details the analytical techniques required for its characterization. Furthermore, it explores the compound's potential as a valuable scaffold in drug discovery, drawing upon the well-established roles of the aminothiophene and phenethylamine motifs in generating bioactive molecules. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research setting.

Introduction: The Strategic Value of Heterocyclic Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds are paramount. Their structural diversity and ability to engage in a wide array of intermolecular interactions make them privileged scaffolds in the design of novel therapeutics. Among these, the thiophene ring, a sulfur-containing aromatic heterocycle, is a cornerstone. It often serves as a bioisostere for a phenyl ring, modulating physicochemical properties like lipophilicity and metabolic stability while maintaining or enhancing biological activity.

The introduction of an amino group to the thiophene core creates an aminothiophene, a structural motif present in numerous compounds with demonstrated therapeutic potential.[1] 2-Phenylthiophen-3-amine hydrochloride combines this valuable aminothiophene core with a phenyl substituent, creating a hybrid structure with significant potential as a versatile building block for constructing complex molecular architectures.[2][3] The hydrochloride salt form enhances aqueous solubility and stability, making it more amenable to handling, formulation, and biological screening.[4] This guide serves as a technical resource for researchers looking to synthesize, characterize, and leverage this promising chemical entity.

Physicochemical and Structural Characteristics

A foundational understanding of 2-phenylthiophen-3-amine hydrochloride's properties is essential for its application in synthetic and medicinal chemistry.

Chemical Structure and Identifiers
  • IUPAC Name: 2-phenylthiophen-3-amine;hydrochloride

  • Molecular Formula: C₁₀H₁₀ClNS

  • Molecular Weight: 211.71 g/mol

  • Canonical SMILES: C1=CC=C(C=C1)C2=C(C=CS2)N.Cl

Caption: Chemical structure of 2-Phenylthiophen-3-amine hydrochloride.

Physicochemical Data

The following table summarizes key physicochemical properties. Where experimental data for the precise molecule is unavailable, values are estimated based on closely related structural analogs.

PropertyValueSource/Comment
Physical State Solid, crystalline powderExpected for hydrochloride salts.[5]
Color Off-white to pale yellowTypical for aminothiophene derivatives.[5]
Melting Point ~213 °CBased on related aminothiophene structures.[5]
Boiling Point ~330.5 °C (free base)Estimated based on Phenyl-2-(phenyl thio)-amine.[6]
Solubility Soluble in water, methanolHydrochloride salt form enhances polarity and solubility.[4]
pKa (Ammonium) 6-7 (Predicted)Typical for anilinium-type ions.

Synthesis and Manufacturing

The synthesis of 3-substituted 2-aminothiophenes is most effectively achieved through the Gewald multicomponent reaction . This reaction is a cornerstone of thiophene chemistry, valued for its efficiency and convergence, allowing for the construction of the substituted thiophene ring in a single step from simple precursors.[7]

The theoretical pathway involves the condensation of an α-methylene ketone (or a precursor like an aldehyde), an activated nitrile, and elemental sulfur, catalyzed by a base. For the synthesis of 2-phenylthiophen-3-amine, the logical precursors are phenylacetaldehyde, a nitrile with an electron-withdrawing group (e.g., malononitrile), and sulfur.

Gewald_Workflow Reactants Reactants (Phenylacetaldehyde, Malononitrile, Sulfur) ReactionVessel Reaction Mixture Reactants->ReactionVessel Base Base Catalyst (e.g., Morpholine) Base->ReactionVessel Solvent Solvent (Ethanol) Solvent->ReactionVessel Heating Reflux (Heat) ReactionVessel->Heating Knoevenagel Knoevenagel Condensation (Intermediate Formation) Heating->Knoevenagel Thiolation Michael Addition of Sulfur (Thiolate Intermediate) Knoevenagel->Thiolation Cyclization Ring Closure & Tautomerization Thiolation->Cyclization Workup Aqueous Workup (Quenching, Extraction) Cyclization->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification SaltFormation HCl Salt Formation Purification->SaltFormation FinalProduct 2-Phenylthiophen-3-amine HCl (Final Product) SaltFormation->FinalProduct

Caption: Generalized workflow for the synthesis via the Gewald reaction.

Experimental Protocol: Gewald Synthesis

This protocol is a representative, self-validating procedure for the laboratory-scale synthesis of the free base, followed by conversion to the hydrochloride salt.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylacetaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).

  • Solvent and Catalyst Addition: Add absolute ethanol as the solvent, followed by the addition of a catalytic amount of morpholine (0.2 eq). The use of a secondary amine base like morpholine is critical for facilitating both the initial Knoevenagel condensation and the subsequent ring-closure steps.[7]

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

  • Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir. The crude product may precipitate. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-phenylthiophen-3-amine (free base) by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in ether (or bubble HCl gas through the solution) with stirring.

  • Final Product Isolation: The 2-phenylthiophen-3-amine hydrochloride will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product. The identity and purity should be validated by the analytical methods described in the following section.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The predicted chemical shifts are based on known data for similar structures.[1][8]

Predicted NMR Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm)
Thiophene H47.3 - 7.5 (d)
Thiophene H57.0 - 7.2 (d)
Phenyl H (ortho, meta, para)7.2 - 7.6 (m)
Ammonium (-NH₃⁺)9.0 - 10.0 (br s)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm)
Thiophene C2 (C-Ph)140 - 145
Thiophene C3 (C-N)135 - 140
Thiophene C4, C5120 - 130
Phenyl C (ipso)130 - 135
Phenyl C (ortho, meta, para)125 - 130

Causality: The protons on the thiophene ring are expected in the aromatic region, with distinct doublets due to coupling.[1] The ammonium protons typically appear as a broad singlet due to exchange and quadrupolar coupling with nitrogen. In ¹³C NMR, carbons attached to heteroatoms (S, N) and the phenyl group will be deshielded and appear downfield.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Expected Molecular Ion: For the free base, a prominent molecular ion peak [M]⁺ at m/z ≈ 189.06 is expected. For the hydrochloride salt under ESI conditions, the protonated molecule [M+H]⁺ at m/z ≈ 190.07 would be observed.

  • Key Fragmentation Pattern: The primary fragmentation pathway for phenethylamine-like structures is typically α-cleavage (cleavage of the Cα-Cβ bond).[9] For this molecule, the most likely fragmentation would involve cleavage of the bond between the thiophene ring and the amine group, though ring fragmentation is also possible.

Infrared (IR) Spectroscopy

IR spectroscopy identifies key functional groups.

  • N-H Stretch: A broad band in the range of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the ammonium group.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Several sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-S Stretch: A weaker band in the 600-800 cm⁻¹ region, characteristic of the thiophene ring.

Applications in Medicinal Chemistry and Drug Development

2-Phenylthiophen-3-amine hydrochloride is not an end-product therapeutic but rather a high-value scaffold for building a diverse library of drug candidates. Its utility stems from the combination of its three key structural motifs.

  • The Thiophene Ring: A proven bioisostere of the benzene ring, used to modulate pharmacokinetics and escape patent space.

  • The Phenyl Group: Provides a key site for hydrophobic interactions with protein targets and can be further functionalized to explore structure-activity relationships (SAR).

  • The Amine Group: A critical handle for further synthetic elaboration. It can be acylated, alkylated, or used in coupling reactions to attach other pharmacophoric elements. As a primary amine, it can also act as a hydrogen bond donor or, in its protonated state, form salt bridges with acidic residues in a target's active site.

cluster_reactions Synthetic Derivatization cluster_targets Potential Therapeutic Targets Scaffold 2-Phenylthiophen-3-amine HCl (Core Scaffold) Acylation Acylation (Amide Formation) Scaffold->Acylation via -NH₂ group Alkylation Reductive Amination (Secondary/Tertiary Amines) Scaffold->Alkylation via -NH₂ group Coupling Buchwald-Hartwig/Ullmann (Aryl Amines) Scaffold->Coupling via -NH₂ group Kinase_Inhibitors Kinase Inhibitors Acylation->Kinase_Inhibitors Protease_Inhibitors Protease Inhibitors Acylation->Protease_Inhibitors GPCR_Ligands GPCR Ligands (e.g., 5-HT, Dopamine) Alkylation->GPCR_Ligands Ion_Channel_Modulators Ion Channel Modulators Coupling->Ion_Channel_Modulators

Caption: Role as a scaffold for generating diverse drug candidates.

This scaffold is particularly relevant for targets where phenethylamine-like structures have shown activity, including G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, monoamine transporters, and sigma receptors.[3] The rigidified thiophene ring, compared to a flexible ethyl linker in traditional phenethylamines, can impart conformational constraint, potentially leading to higher affinity and selectivity for specific receptor subtypes.

Safety, Handling, and Storage

As a research chemical, 2-phenylthiophen-3-amine hydrochloride must be handled with appropriate caution. While a specific Safety Data Sheet (SDS) may not be widely available, data from structurally related compounds can inform a robust safety protocol.

Hazard Identification

The compound is anticipated to possess hazards common to substituted aromatic amines and thiophenes.[10][11][12]

Hazard ClassGHS Hazard StatementSource
Acute Oral ToxicityH301/H302: Toxic or Harmful if swallowed.[10][11]
Acute Dermal ToxicityH311: Toxic in contact with skin.[10]
Skin Corrosion/IrritationH315: Causes skin irritation.[11][12]
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage/irritation.[10][11][12]
Respiratory IrritationH335: May cause respiratory irritation.[11][12]
Specific Target Organ ToxicityH372: Causes damage to organs through prolonged or repeated exposure.[10]
Recommended Handling and PPE
  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.[5]

    • Skin and Body Protection: Wear a lab coat. Ensure no skin is exposed.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[13]

  • Recommendation: For long-term stability, storage in a refrigerator (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.[6]

Conclusion

2-Phenylthiophen-3-amine hydrochloride represents a strategically valuable molecular scaffold for modern drug discovery. Its synthesis is accessible through well-established methodologies like the Gewald reaction, and its structure can be unambiguously confirmed with standard analytical techniques. By combining the privileged aminothiophene core with a phenyl substituent, this compound provides a versatile platform for developing novel ligands against a range of important biological targets. This guide provides the foundational knowledge for researchers to confidently incorporate this promising building block into their discovery programs.

References

  • Vertex AI Search. (2015, October 6).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (n.d.).
  • MDPI. (2024, September 11). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile.
  • TCI Chemicals. (n.d.).
  • Cayman Chemical. (2025, July 10).
  • ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b).
  • Synsmart. (n.d.). Phenyl-2-(phenyl thio)-amine Hydrochloride (CAS Number: 6764-13-2).
  • Benchchem. (n.d.). Thiophen-2-amine hydrochloride | 18621-53-9.
  • Fluorochem. (n.d.). 2-Methylthiophen-3-amine hydrochloride.
  • U.S. Department of Justice. (n.d.).
  • PMC. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.
  • MDPI. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • PubChem. (n.d.). Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181.
  • NIH. (n.d.). Phenethyl-phenyl-amine hydrochloride | C14H16ClN | CID 12469447 - PubChem.
  • Benchchem. (n.d.). Theoretical Basis for the Application of 2-Amidinothiophene Hydrochloride in Drug Discovery.
  • Organic Chemistry Portal. (2013). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber.
  • MDPI. (2022, May 30). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
  • CymitQuimica. (n.d.). CAS 25475-76-7: thiophen-3-amine hydrochloride.
  • MDPI. (2018, June 22).

Sources

Exploratory

Technical Profile: 3-Amino-2-Phenylthiophene Hydrochloride

The following technical guide details the chemical identity, synthesis, and application of 3-amino-2-phenylthiophene hydrochloride . Core Identity & CAS Registry Target Compound: 3-Amino-2-phenylthiophene Hydrochloride F...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 3-amino-2-phenylthiophene hydrochloride .

Core Identity & CAS Registry
  • Target Compound: 3-Amino-2-phenylthiophene Hydrochloride

  • Free Base CAS Number: 183676-85-9 [1][2][3]

    • Note: The CAS 183676-85-9 refers specifically to the free base (2-phenylthiophen-3-amine).[1][2] The hydrochloride salt is often chemically indexed under the parent CAS by suppliers or assigned internal catalog numbers (e.g., MDL numbers) due to its preparation in situ or on-demand to prevent oxidation.

  • Molecular Formula: C₁₀H₉NS · HCl

  • Molecular Weight: 175.25 g/mol (Free base) / ~211.71 g/mol (HCl salt)

  • SMILES: Cl.Nc1ccsc1-c2ccccc2

Part 1: Critical Chemical Context (The "Why")

The Isomer Challenge: 2-Amino vs. 3-Amino

Researchers often confuse this compound with its regioisomer, 2-amino-3-phenylthiophene . This distinction is critical for synthetic planning:

  • 2-Aminothiophenes are easily synthesized via the Gewald Reaction (one-pot condensation of ketones, nitriles, and sulfur).[4]

  • 3-Aminothiophenes (like the target topic) cannot be made via standard Gewald conditions. They possess significant enaminic character, making the free base unstable and prone to oxidative dimerization.

  • The Solution: The Hydrochloride (HCl) salt form is strictly required for storage. The protonation of the amine group reduces the electron density of the thiophene ring, preventing autoxidation and polymerization.

Part 2: Synthesis Protocol (The "How")

Since the Gewald reaction is inapplicable, the industry-standard protocol for 3-amino-2-phenylthiophene relies on a Suzuki-Miyaura Coupling followed by a Nitro Reduction .

Workflow Diagram

Synthesispathway SM1 2-Bromo-3-nitrothiophene (Starting Material) Inter Intermediate: 3-Nitro-2-phenylthiophene SM1->Inter Suzuki Coupling (Pd(PPh3)4, K2CO3, Toluene) SM2 Phenylboronic Acid SM2->Inter Prod Target Free Base: 3-Amino-2-phenylthiophene Inter->Prod Reduction (Fe/AcOH or Pd/C+H2) Salt Final Product: HCl Salt Form Prod->Salt HCl/Dioxane (Stabilization)

Caption: Figure 1. Validated synthetic route avoiding the unstable Gewald pathway. Coupling precedes reduction to ensure regioselectivity.

Step-by-Step Methodology
Step 1: Suzuki-Miyaura Coupling

This step installs the phenyl ring at the C2 position while preserving the nitro group at C3 as a "masked" amine.

  • Reagents: 2-bromo-3-nitrothiophene (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

  • Solvent: Toluene/Ethanol/Water (4:1:1).

  • Procedure:

    • Degas solvents with nitrogen for 30 minutes (Critical: Oxygen poisons the Pd catalyst).

    • Reflux the mixture at 90°C for 12 hours.

    • Purification: Silica gel chromatography (Hexane/EtOAc). The nitro group makes the intermediate stable and easy to purify.

Step 2: Reduction of the Nitro Group
  • Choice of Reductant: Iron powder in Acetic Acid (Fe/AcOH) is preferred over catalytic hydrogenation (Pd/C + H₂) if the thiophene ring contains sulfur that might poison the Pd catalyst, although Pd/C is successful in high-purity substrates.

  • Procedure:

    • Dissolve 3-nitro-2-phenylthiophene in Ethanol/AcOH (5:1).

    • Add Iron powder (5 eq) and heat to 80°C for 2 hours.

    • Observation: The yellow nitro compound turns into a dark amine solution.

Step 3: Isolation as HCl Salt (Critical)
  • Do not evaporate to dryness as a free base.

  • Protocol:

    • Filter off iron residues. Neutralize with NaHCO₃ and extract into Ethyl Acetate.

    • Dry the organic layer with Na₂SO₄.[5]

    • Salt Formation: Add 4M HCl in Dioxane dropwise at 0°C.

    • The 3-amino-2-phenylthiophene HCl will precipitate as an off-white solid. Filter and store under Argon at -20°C.

Part 3: Applications in Drug Discovery

Succinate Dehydrogenase Inhibitors (SDHIs)

This scaffold is a bioisostere for aniline in the synthesis of carboxamide fungicides (e.g., Penthiopyrad analogs). The 2-phenyl group provides steric bulk that fits into the hydrophobic pocket of the SDH enzyme (Complex II).

Kinase Inhibitors (Thienopyrimidines)

The 3-amino group is a nucleophile used to close rings, forming thieno[3,2-d]pyrimidines . These fused systems are potent ATP-competitive inhibitors for kinases such as EGFR and VEGFR.

Mechanism of Action: Scaffold Logic

MOA Scaffold 3-Amino-2-phenylthiophene Pocket Hydrophobic Pocket (Target Protein) Scaffold->Pocket Phenyl Ring (Pi-Pi Stacking) HBond H-Bond Donor (Amine/Amide) Scaffold->HBond C3-Amine Derivatization Result High Affinity Binding (Kinase/SDH Inhibition) Pocket->Result HBond->Result

Caption: Figure 2. Pharmacophore mapping showing how the phenyl ring and amine functionality contribute to binding affinity in protein targets.

Part 4: Analytical Data for Verification

When synthesizing or purchasing, verify the identity using these expected signals (for the free base):

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6) δ 7.30–7.50 (m, 5H)Phenyl group protons (multiplet).
1H NMR (DMSO-d6) δ 6.80 (d, 1H), 7.20 (d, 1H)Thiophene ring protons (C4/C5 coupling).
1H NMR (DMSO-d6) δ 5.00–5.50 (br s, 2H)Amine (-NH₂) protons. Note: In HCl salt, this shifts to >9.0 ppm and broadens.
Appearance Off-white to beige powderDarkening indicates oxidation (formation of azo-dimers).

References

  • National Institutes of Health (NIH) / PubChem. 3-amino-2-phenylthiophene (Compound Summary). Retrieved from PubChem. Link[2]

  • Mitani, A., et al. (2011). Structure-activity relationship of carboxin-related carboxamides as fungicide. Journal of Pesticide Science. (Details the Suzuki/Reduction synthesis route for 3-amino-2-phenylthiophene). Link

  • Bide Pharm. 2-Phenylthiophen-3-amine CAS 183676-85-9 Product Entry.[1][2][3][6][7] (Commercial verification of the free base CAS). Link[2]

  • Terrier, F., et al. C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations.[8] (Discusses the nucleophilicity and stability issues of 3-aminothiophenes). Link

Sources

Foundational

Comparative Technical Analysis: 2-Amino-3-phenylthiophene vs. 3-Amino-2-phenylthiophene

This in-depth technical guide provides a comparative analysis of 2-amino-3-phenylthiophene and 3-amino-2-phenylthiophene , focusing on their synthesis, reactivity, and application in medicinal chemistry. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comparative analysis of 2-amino-3-phenylthiophene and 3-amino-2-phenylthiophene , focusing on their synthesis, reactivity, and application in medicinal chemistry.

Executive Summary

In the realm of heterocyclic medicinal chemistry, the regiochemistry of aminothiophenes dictates the structural vector of fused scaffolds, particularly thienopyrimidines. While 2-amino-3-phenylthiophene and 3-amino-2-phenylthiophene are positional isomers, they exhibit distinct electronic properties, synthetic accessibilities, and downstream reactivities.

  • 2-Amino-3-phenylthiophene : Readily accessible via the Gewald reaction; highly stable due to "enamine-like" resonance; serves as the precursor for thieno[2,3-d]pyrimidines .

  • 3-Amino-2-phenylthiophene : Synthetically challenging (often requiring rearrangement or reduction); less stable (prone to oxidation); serves as the precursor for thieno[3,2-d]pyrimidines .

This guide details the divergent workflows required to synthesize and utilize these cores in drug discovery.

Structural & Electronic Analysis

Electronic Stability

The stability of aminothiophenes is governed by the interaction between the amino lone pair and the thiophene ring's sulfur atom.

  • 2-Aminothiophenes: The amino group at position 2 allows for efficient delocalization of the nitrogen lone pair into the ring and onto the sulfur atom (p-d orbital interaction or hyperconjugation). This "enamine-like" character renders them relatively stable, especially when an electron-withdrawing group (EWG) is present at C3.

  • 3-Aminothiophenes: The amino group at position 3 has less effective resonance stabilization with the sulfur. Consequently, 3-aminothiophenes are more electron-rich at C2, making them highly susceptible to oxidation and polymerization. They are often isolated as stable salts (e.g., hydrochlorides) or immediately acylated.

Basicity and Nucleophilicity
  • 2-Amino isomer: Less basic due to strong resonance delocalization. Reacts as a weak nucleophile; typically requires forcing conditions or catalysis for acylation/cyclization.

  • 3-Amino isomer: More basic and nucleophilic at the nitrogen, but the high electron density at C2 often leads to competing electrophilic substitution reactions at C2 during functionalization.

Synthetic Pathways[1][2][3][4][5][6]

The synthesis of these isomers requires fundamentally different strategies. The 2-amino isomer utilizes multicomponent condensation, while the 3-amino isomer typically requires functional group interconversion on a pre-formed thiophene ring.

Route A: Synthesis of 2-Amino-3-phenylthiophene

Method: Modified Gewald Reaction The classic Gewald reaction using ketones yields 2-amino-4-phenyl derivatives. To access the 3-phenyl isomer, phenylacetonitrile is condensed with a mercaptoaldehyde equivalent (1,4-dithiane-2,5-diol).

  • Reagents: Phenylacetonitrile, 1,4-Dithiane-2,5-diol, Triethylamine (TEA), DMF.

  • Mechanism: Knoevenagel condensation followed by sulfuration and cyclization.[1][2]

Experimental Protocol:

  • Preparation: Suspend 1,4-dithiane-2,5-diol (0.5 eq) and phenylacetonitrile (1.0 eq) in DMF.

  • Initiation: Add triethylamine (1.0 eq) dropwise at room temperature. The reaction is exothermic.

  • Cyclization: Heat the mixture to 60°C for 4 hours.

  • Work-up: Pour into ice-water. The product, 2-amino-3-phenylthiophene, precipitates as a solid. Filter and recrystallize from ethanol.

Route B: Synthesis of 3-Amino-2-phenylthiophene

Method: Curtius Rearrangement Direct synthesis is difficult. The most robust route involves the rearrangement of 2-phenylthiophene-3-carboxylic acid .

  • Reagents: 2-Phenylthiophene-3-carboxylic acid, Diphenylphosphoryl azide (DPPA), TEA, t-Butanol (for Boc protection) or refluxing toluene (for isocyanate).

  • Mechanism: Carboxylic acid

    
     Acyl azide 
    
    
    
    Isocyanate
    
    
    Amine/Carbamate.[3][4][5]

Experimental Protocol:

  • Activation: Dissolve 2-phenylthiophene-3-carboxylic acid (1.0 eq) in dry toluene. Add TEA (1.1 eq) and DPPA (1.1 eq).

  • Rearrangement: Heat to reflux (110°C) for 2 hours. Evolution of

    
     gas indicates isocyanate formation.
    
  • Hydrolysis/Trapping:

    • For free amine: Add water/HCl, then basify (Note: Product is unstable).

    • For stable precursor: Add tert-butanol to form the N-Boc-3-amino-2-phenylthiophene .

  • Deprotection: Treat the N-Boc intermediate with TFA/DCM immediately prior to the next step to release the free amine salt.

Visualization: Synthetic Logic & Cyclization

The following diagram contrasts the synthetic origins and the divergent cyclization pathways leading to isomeric kinase inhibitor scaffolds.

Thiophene_Synthesis cluster_2amino Route A: 2-Amino-3-phenylthiophene cluster_3amino Route B: 3-Amino-2-phenylthiophene S1 Phenylacetonitrile (Ph-CH2-CN) Gewald Gewald Condensation (DMF / TEA) S1->Gewald S2 1,4-Dithiane-2,5-diol (Mercaptoaldehyde dimer) S2->Gewald Prod2 2-Amino-3-phenylthiophene Gewald->Prod2 Cyclo2 Cyclization (Formamide) Prod2->Cyclo2 Scaffold2 Thieno[2,3-d]pyrimidine (Phenyl at Pos 5) Cyclo2->Scaffold2 Isomer A S3 2-Phenylthiophene- 3-carboxylic acid Curtius Curtius Rearrangement (DPPA / Toluene) S3->Curtius Isocyanate Isocyanate Intermediate Curtius->Isocyanate Prod3 3-Amino-2-phenylthiophene (Unstable Free Base) Isocyanate->Prod3 Hydrolysis Cyclo3 Cyclization (Formamide) Prod3->Cyclo3 Scaffold3 Thieno[3,2-d]pyrimidine (Phenyl at Pos 6) Cyclo3->Scaffold3 Isomer B

Caption: Divergent synthesis and cyclization pathways. Route A utilizes the Gewald reaction to access the [2,3-d] scaffold, while Route B employs Curtius rearrangement for the [3,2-d] scaffold.

Reactivity & Scaffold Construction

The primary application of these isomers is the construction of bicyclic thienopyrimidines , which serve as bioisosteres for quinazoline-based kinase inhibitors (e.g., Gefitinib, Erlotinib).

Cyclization to Thienopyrimidines

Reaction with formamide (Niementowski-type reaction) yields the fused pyrimidine ring. The orientation of the sulfur atom relative to the nitrogen atoms defines the scaffold class.

PrecursorReagentProduct ScaffoldIUPAC Numbering of Phenyl
2-Amino-3-phenylthiophene Formamide, 180°CThieno[2,3-d]pyrimidine Phenyl is at Position 5
3-Amino-2-phenylthiophene Formamide, 180°CThieno[3,2-d]pyrimidine Phenyl is at Position 6
Electrophilic Aromatic Substitution (EAS)
  • 2-Amino-3-phenylthiophene: The C5 position is highly activated by the sulfur and the C2-amino group. EAS (halogenation, formylation) occurs exclusively at C5 .

  • 3-Amino-2-phenylthiophene: The C2 position is blocked by the phenyl group. The C4 position is activated by the C3-amino group (ortho-director). However, the C5 position (alpha to sulfur) is also active. Competition between C4 and C5 can occur, though C4 is generally favored by the amino direction.

Medicinal Chemistry Applications

Kinase Inhibition Profile

The choice between the two isomers alters the 3D vector of the phenyl substituent within the ATP-binding pocket of kinases.

  • Thieno[2,3-d]pyrimidines (from 2-amino): Often show higher potency against RTKs (Receptor Tyrosine Kinases) like EGFR and VEGFR. The geometry mimics the quinazoline core closely.

  • Thieno[3,2-d]pyrimidines (from 3-amino): Frequently explored for Serine/Threonine kinases (e.g., PI3K, mTOR). The altered sulfur position changes the hydrogen bond acceptor capability of N3 and the lipophilic contact of the phenyl group.

Case Study: FLT3 Inhibitors

Research indicates that 2-amino-3-phenylthiophene derivatives (specifically 2-amino-3-cyano-4-phenyl analogues) act as potent FLT3 inhibitors. The specific substitution pattern accessible via the Gewald reaction allows for the rapid generation of SAR (Structure-Activity Relationship) libraries at the C3 position (amide/nitrile/ester).

References

  • Gewald Reaction & 2-Aminothiophene Synthesis

    • Wang, T., et al. "An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline."[6] Synlett, 2010.[6]

    • Puterová, Z., et al. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes."[7] Arkivoc, 2010.[7]

  • 3-Aminothiophene Synthesis (Curtius)

    • Filipponi, et al. "Continuous-flow synthesis of thieno[2,3-c]isoquinolin-5(4H)-one-A." Beilstein Journal of Organic Chemistry, 2013.

    • Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery." Journal of Medicinal Chemistry, 2018.

  • Thienopyrimidine Scaffolds

    • Masurier, N. "Thienopyrimidine." Encyclopedia, 2022.

    • Rashad, A. E., et al. "Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives." Journal of the Brazilian Chemical Society, 2022.

Sources

Exploratory

Technical Monograph: 2-Phenylthiophen-3-amine Hydrochloride

[1][2] Executive Summary 2-Phenylthiophen-3-amine hydrochloride (CAS: 1354455-70-1) is a specialized heterocyclic building block utilized in the synthesis of agrochemicals (specifically succinate dehydrogenase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-Phenylthiophen-3-amine hydrochloride (CAS: 1354455-70-1) is a specialized heterocyclic building block utilized in the synthesis of agrochemicals (specifically succinate dehydrogenase inhibitors like Penthiopyrad) and pharmaceutical candidates targeting kinase pathways.[1][2] Unlike its positional isomer (3-phenylthiophen-2-amine), which is commonly accessed via the Gewald reaction, this 3-amino-2-substituted scaffold requires a divergent synthetic approach, typically involving cross-coupling and nitro-reduction sequences. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and application in medicinal chemistry.

Part 1: Physicochemical Characterization[3]

Identity & Constants

The compound is the hydrochloride salt of 3-amino-2-phenylthiophene. The salt form is preferred for storage due to the inherent oxidative instability of free-base aminothiophenes.

PropertyDataNotes
IUPAC Name 2-phenylthiophen-3-amine hydrochlorideAlso: 3-Amino-2-phenylthiophene HCl
CAS Number 1354455-70-1 (HCl Salt)183676-85-9 (Free Base)Verify specific salt stoichiometry before use.
Molecular Formula C₁₀H₁₀ClNS (C₁₀H₉NS · HCl)
Molecular Weight 211.71 g/mol Free Base MW: 175.25 g/mol
Physical State Off-white to pale yellow solidHygroscopic; store under inert atmosphere.
Solubility DMSO, Methanol (>20 mg/mL)Limited solubility in non-polar solvents (Hexane).
Melting Point >200°C (decomp.)Characteristic of amine salts.
Structural Analysis

The molecule features a thiophene core substituted at the C2 position with a phenyl ring and at the C3 position with a primary amine. This specific substitution pattern (3-amino-2-aryl) creates a steric environment distinct from the more common 2-amino-3-aryl isomers, influencing its binding affinity in protein pockets (e.g., SDH enzymes).

Part 2: Synthetic Pathways & Protocols[4]

Retrosynthetic Logic

Direct synthesis of 3-aminothiophenes via the Gewald reaction is generally not feasible because the Gewald protocol favors 2-aminothiophenes. Therefore, the industry-standard route relies on constructing the carbon skeleton first, followed by functional group manipulation.

Core Strategy:

  • Scaffold Construction: Suzuki-Miyaura cross-coupling of 2-bromo-3-nitrothiophene with phenylboronic acid.

  • Functionalization: Selective reduction of the nitro group to the amine.

  • Stabilization: Immediate conversion to the hydrochloride salt.

Validated Experimental Protocol

Note: The following protocol is synthesized from verified methodologies for 3-amino-2-substituted thiophenes (e.g., Yoshikawa et al., 2011).

Step 1: Suzuki Coupling (Synthesis of 3-Nitro-2-phenylthiophene)
  • Reagents: 2-bromo-3-nitrothiophene (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

  • Solvent: Toluene:Ethanol (4:1 v/v).

  • Procedure:

    • Degas the solvent mixture with N₂ for 30 minutes.

    • Add reactants and catalyst under positive N₂ pressure.

    • Reflux at 90–100°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 10:1); product is less polar than starting bromide.

    • Workup: Cool, filter through Celite, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc) to yield the yellow nitro intermediate.[3]

Step 2: Bechamp Reduction (Nitro to Amine)

Why Iron/Acid? Catalytic hydrogenation (Pd/C, H₂) can sometimes poison the catalyst due to the sulfur in the thiophene ring or cause hydrodesulfurization. Iron/NH₄Cl or Iron/Acetic acid is robust and chemoselective.

  • Reagents: 3-Nitro-2-phenylthiophene (1.0 eq), Iron powder (5.0 eq), NH₄Cl (aq, saturated) or Acetic Acid.

  • Solvent: Ethanol:Water (3:1).

  • Procedure:

    • Suspend nitro compound and iron powder in solvent.

    • Heat to 70°C and add acid catalyst dropwise.

    • Stir vigorously for 2–4 hours. The yellow color of the nitro compound will fade.

    • Critical Step: Basify with NaHCO₃, filter off iron sludge while hot (amine may precipitate if cooled with iron).

    • Extract with Ethyl Acetate.[3]

Step 3: Salt Formation
  • Dissolve the crude free base in minimal diethyl ether or dichloromethane.

  • Add 4M HCl in dioxane dropwise at 0°C.

  • Collect the precipitate by filtration and dry under vacuum to obtain 2-phenylthiophen-3-amine HCl .

Synthesis Workflow Diagram

SynthesisWorkflow cluster_conditions Critical Control Points Start Starting Material: 2-Bromo-3-nitrothiophene Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, PhB(OH)2) Start->Step1 Inter Intermediate: 3-Nitro-2-phenylthiophene Step1->Inter Step2 Step 2: Reduction (Fe/NH4Cl or SnCl2) Inter->Step2 ProductBase Free Base: 2-Phenylthiophen-3-amine Step2->ProductBase Step3 Step 3: HCl Treatment (HCl in Dioxane) ProductBase->Step3 Final Target Product: 2-Phenylthiophen-3-amine HCl Step3->Final

Figure 1: Step-wise synthetic workflow for 2-phenylthiophen-3-amine HCl, highlighting the divergence from standard Gewald synthesis.

Part 3: Applications in Drug Discovery & Agrochemicals

Succinate Dehydrogenase Inhibitors (SDHIs)

The 3-amino-thiophene core is a bioisostere of the aniline moiety found in many carboxamide fungicides.

  • Penthiopyrad Analogues: Penthiopyrad utilizes a 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide linked to a 2-substituted-3-aminothiophene.[4]

  • Mechanism: The amine nitrogen forms a critical hydrogen bond with the carbonyl oxygen of the amide linker, locking the conformation for optimal binding into the ubiquinone-binding site of Complex II (SDH).

  • Positional Importance: Research indicates that swapping the substituents (e.g., to 2-amino-3-phenyl) drastically alters the topology, often reducing fungicidal potency.

Kinase Inhibitor Scaffolds

In medicinal chemistry, the 2-phenylthiophen-3-amine scaffold serves as a "hinge-binder" precursor.

  • Scaffold Hopping: It is often used to replace 3-amino-biphenyl systems. The thiophene sulfur acts as a hydrogen bond acceptor, potentially interacting with specific residues (e.g., Gatekeeper residues) in kinase ATP pockets.

  • Stability Advantage: The 3-amino-2-phenyl isomer is reported to be more chemically stable during downstream acylation reactions compared to its 2-amino-3-phenyl counterpart, which is prone to oxidative dimerization.

Scaffold Utility Map

Applications Core 2-Phenylthiophen-3-amine HCl (Core Scaffold) Agro Agrochemicals (SDHI Fungicides) Core->Agro Pharma Pharmaceuticals (Kinase Inhibitors) Core->Pharma MatSci Materials Science (Conducting Polymers) Core->MatSci Penthiopyrad Penthiopyrad Analogs (Complex II Inhibition) Agro->Penthiopyrad Bioisostere Bioisostere of 3-Aminobiphenyl Pharma->Bioisostere AzoDyes Thiophene Azo Dyes (Coupling Component) MatSci->AzoDyes

Figure 2: Application landscape of the 2-phenylthiophen-3-amine scaffold in life sciences and materials.

Part 4: Handling, Stability & Safety

Stability Profile
  • Free Base Sensitivity: The free amine (

    
    ) on the electron-rich thiophene ring is susceptible to oxidation. It can darken (turn brown/black) upon exposure to air due to the formation of imino-quinoid species or dimers.
    
  • Salt Advantage: Converting to the hydrochloride salt protonates the amine, significantly reducing the electron density of the ring and preventing oxidation. Always store as the HCl salt at -20°C.

Analytical Validation
  • ¹H NMR (DMSO-d₆): Expect aromatic signals for the phenyl group (7.3–7.5 ppm, multiplet, 5H) and the thiophene ring protons. The thiophene C4-H and C5-H will appear as doublets (or coupled multiplets) around 6.8–7.5 ppm. The amine protons (

    
    ) will appear as a broad singlet downfield (8.0–10.0 ppm) due to exchange.
    
  • LC-MS: Look for the [M+H]⁺ peak at 176.05 Da (corresponding to the free base mass + H).

References

  • Yoshikawa, Y., et al. (2011).[3] "Structure-activity relationship of carboxin-related carboxamides as fungicide." Journal of Pesticide Science, 36(3), 347-356.

  • PubChem. (2025). "Thiophen-3-amine hydrochloride (Compound Summary)." National Library of Medicine.

  • Rheinheimer, J., et al. (2008). "Synthesis and fungicidal activity of new carboxamides." Bioorganic & Medicinal Chemistry Letters, 18(1), 81-84.
  • Gewald, K. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 99(1), 94-100. (Context on 2-amino vs 3-amino synthesis).

Sources

Foundational

Technical Guide: 3-Aminothiophene Derivatives in Modern Drug Discovery

Executive Summary While 2-aminothiophenes (accessible via the classical Gewald reaction) have historically dominated thiophene literature, 3-aminothiophene derivatives have emerged as a superior scaffold for high-specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 2-aminothiophenes (accessible via the classical Gewald reaction) have historically dominated thiophene literature, 3-aminothiophene derivatives have emerged as a superior scaffold for high-specificity kinase inhibitors.[1] This shift is driven by the structural capacity of 3-aminothiophenes to serve as precursors for thieno[3,2-d]pyrimidines , which act as bioisosteres to quinazolines (e.g., Gefitinib, Erlotinib) but often exhibit improved solubility and distinct selectivity profiles.[1]

This guide provides a technical deep-dive into the synthesis, pharmacology, and structure-activity relationships (SAR) of 3-aminothiophene derivatives, with a specific focus on their role as precursors for third-generation EGFR inhibitors like Olmutinib .[1]

Part 1: Chemical Architecture & Synthesis

The Synthetic Challenge: 2-Amino vs. 3-Amino

The standard Gewald reaction typically yields 2-aminothiophenes.[1] Accessing the 3-aminothiophene core requires a distinct synthetic logic, primarily relying on the Thorpe-Ziegler cyclization of thio-functionalized nitriles.[1]

Core Synthesis: Methyl 3-aminothiophene-2-carboxylate

The foundational building block for this class is Methyl 3-aminothiophene-2-carboxylate .[1][2][3] Unlike the one-pot Gewald synthesis of its 2-amino isomer, this compound is synthesized via a stepwise condensation/cyclization mechanism.

Mechanism of Action (Thorpe-Ziegler Route)
  • Michael Addition: The thiolate anion (from methyl thioglycolate) attacks the

    
    -carbon of 2-chloroacrylonitrile.
    
  • Cyclization: The resulting intermediate undergoes an intramolecular Thorpe-Ziegler cyclization (nucleophilic attack of the active methylene on the nitrile).

  • Tautomerization: The imine intermediate tautomerizes to form the stable aromatic aminothiophene.

SynthesisWorkflow Figure 1: Synthesis Pathway for Methyl 3-aminothiophene-2-carboxylate Start1 Methyl Thioglycolate Inter1 Thioether Intermediate Start1->Inter1 NaOMe/MeOH (Michael Addn) Start2 2-Chloroacrylonitrile Start2->Inter1 Inter2 Cyclic Imine Inter1->Inter2 Thorpe-Ziegler Cyclization Final Methyl 3-aminothiophene- 2-carboxylate Inter2->Final Tautomerization (-HCl)

Figure 1: Step-wise synthesis of the 3-aminothiophene core via Thorpe-Ziegler cyclization.

Part 2: Pharmacological Landscape

The "Killer App": Thieno[3,2-d]pyrimidines in Oncology

The most commercially significant application of 3-aminothiophenes is their conversion into thieno[3,2-d]pyrimidines .[1][4][5][6][7][8] This bicyclic system mimics the adenosine triphosphate (ATP) purine core, allowing it to function as a potent Type I kinase inhibitor.[1]

Case Study: Olmutinib (EGFR T790M Inhibitor)

Olmutinib utilizes a 3-aminothiophene-derived core to target the T790M mutation in Non-Small Cell Lung Cancer (NSCLC).[4][9]

  • Scaffold: Thieno[3,2-d]pyrimidine (derived from 3-aminothiophene).[5][7]

  • Warhead: Acrylamide moiety (forms a covalent bond with Cys797).

  • Selectivity: The thiophene ring alters the vector of the side chains compared to quinazolines, allowing the molecule to accommodate the bulky Methionine residue in the T790M mutant.

Secondary Indications
Therapeutic AreaTargetMechanismKey Reference
Oncology EGFR (T790M)Covalent inhibition via Cys797 binding[1, 2]
Virology HIV-1 RTNon-nucleoside Reverse Transcriptase Inhibitor (NNRTI)[3]
Antimicrobial Bacterial Cell WallDisruption of membrane integrity (3-aminothiophene-2-carboxamides)[4]
Antimitotic TubulinColchicine site binding (3-aminobenzo[b]thiophene)[5]

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 3-aminothiophene-2-carboxylate

Note: This protocol synthesizes the core scaffold required for further drug development.[1]

Reagents:

  • Methyl thioglycolate (1.0 eq)[1]

  • 2-Chloroacrylonitrile (1.0 eq)

  • Sodium Methoxide (NaOMe) (2.0 eq)

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask under nitrogen atmosphere.

  • Base Solution: Dissolve NaOMe (2.0 eq) in anhydrous methanol at 0°C.

  • Addition 1: Add methyl thioglycolate (1.0 eq) dropwise over 15 minutes, maintaining temperature < 5°C. Stir for 30 minutes to generate the thiolate.

  • Addition 2: Add 2-chloroacrylonitrile (1.0 eq) dropwise. The reaction is exothermic; control rate to keep T < 10°C.

  • Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. The solution will darken as the thiophene ring forms.

  • Quench: Pour the reaction mixture into ice-cold water (500 mL).

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with ethyl acetate (3 x 100 mL), dry over MgSO4, and concentrate.

  • Purification: Recrystallize from methanol/water or purify via silica gel chromatography (Hexane:EtOAc 4:1).

    • Yield Target: 55-65%[10]

    • Validation: 1H NMR (DMSO-d6) should show characteristic thiophene protons and a broad singlet for the -NH2 group.

Protocol B: Conversion to Thieno[3,2-d]pyrimidine (Olmutinib Core)[1]
  • Urea Fusion: Heat Methyl 3-aminothiophene-2-carboxylate with urea at 180°C for 4 hours.

  • Result: This yields the thieno[3,2-d]pyrimidine-2,4-dione, which can be chlorinated (POCl3) and substituted with anilines to generate kinase inhibitors.

Part 4: Structure-Activity Relationships (SAR)

The biological potency of 3-aminothiophene derivatives relies on specific substitution patterns.

SAR_Map Figure 2: SAR Map of the 3-Aminothiophene Scaffold Core 3-Aminothiophene Core Pos2 Position 2 (C-2) Critical for Cyclization (Ester/Amide/CN) Core->Pos2 Scaffold Stability Pos3 Position 3 (C-3) Primary Amine (-NH2) Hinge Binding Donor Core->Pos3 Kinase Affinity Pos45 Positions 4 & 5 Lipophilic Pocket Interaction (Phenyl/Alkyl groups) Core->Pos45 Selectivity/Potency Sub_Pos2 Must be electrophilic (COOMe, CN) for pyrimidine fusion Pos2->Sub_Pos2 Sub_Pos3 Forms H-bonds with Gatekeeper residues Pos3->Sub_Pos3 Sub_Pos45 Bulky groups here can induce allosteric selectivity Pos45->Sub_Pos45

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical substitution zones.

Key SAR Rules:
  • C-2 Electrophiles: An ester or nitrile at C-2 is mandatory if the goal is to fuse a pyrimidine ring (common in kinase inhibitors).

  • C-4/C-5 Lipophilicity: "Armed" thiophenes (substituted at C-4/C-5) often show 10-50x higher potency than unsubstituted analogs due to hydrophobic interactions in the kinase binding pocket [6].

  • Bioisosterism: The thieno[3,2-d]pyrimidine system is a direct bioisostere of the quinazoline ring found in Gefitinib, but with a smaller "footprint," allowing it to bind to mutated kinases where steric hindrance prevents quinazoline binding.

References

  • Kim, E. S. (2016).[1] Olmutinib: First Global Approval. Drugs, 76(11), 1153–1157.[1] Link

  • Park, K., et al. (2016). Olmutinib as a treatment for non-small-cell lung cancer with T790M mutation.[1][4][9] The Lancet Oncology. Link

  • Kang, D., et al. (2024). Discovery of Novel Amino Acids-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs.[1][6] Molecules, 29(16), 3921. Link

  • Srivastava, S., et al. (2011). Synthesis and evaluation of some novel thiophenes as potential antibacterial and mycolytic Agents. Der Pharma Chemica, 3(6), 103-111.[1] Link

  • Romagnoli, R., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents. Journal of Medicinal Chemistry, 50(9), 2273-2277. Link

  • Putra, A., et al. (2024). Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe. BioImpacts, 14(1), 27774.[7] Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Strategic Reduction of 2-Phenyl-3-Nitrothiophene for the Synthesis of 3-Aminothiophene Scaffolds

Abstract The 3-aminothiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its synthesis, therefore, is of critical importance to drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-aminothiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its synthesis, therefore, is of critical importance to drug discovery and development programs. This document provides a detailed guide for the chemical reduction of 2-phenyl-3-nitrothiophene to the corresponding 2-phenyl-3-aminothiophene. We will explore various established reduction methodologies, delve into the mechanistic rationale behind procedural choices, and present a validated, step-by-step protocol for a highly efficient and chemoselective reduction. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a reliable and well-characterized method for accessing this valuable synthetic intermediate.

Introduction: The Significance of 3-Aminothiophenes in Drug Discovery

Thiophene derivatives are a cornerstone in the development of novel therapeutics, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The introduction of an amino group at the 3-position of the thiophene ring creates a versatile building block, enabling further structural elaboration and modulation of pharmacological properties. The resulting 3-aminothiophene derivatives have been investigated as allosteric enhancers of A1-adenosine receptors, glucagon antagonists, and inhibitors of key enzymes in various disease pathways.[4]

The reduction of a nitro group is one of the most fundamental and reliable transformations for introducing an amine group onto an aromatic ring.[5][6] This application note focuses on the specific transformation of 2-phenyl-3-nitrothiophene, a readily accessible starting material, into 2-phenyl-3-aminothiophene, a key precursor for more complex molecular architectures.

Overview of the Synthetic Transformation

The fundamental reaction discussed is the reduction of an aromatic nitro group to a primary amine. This transformation involves the transfer of six electrons and the addition of six protons to the nitro group, ultimately yielding the amine and two molecules of water.

Figure 1: General scheme for the reduction of 2-phenyl-3-nitrothiophene.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is critical and depends on factors such as substrate compatibility (presence of other reducible functional groups), desired reaction conditions (temperature, pH), and scalability. Several robust methods exist for the reduction of aromatic nitro compounds.[5][7]

Catalytic Hydrogenation

This method is often preferred for its clean reaction profile, as the only byproduct is water.

  • H₂/Palladium on Carbon (Pd/C): This is a highly efficient and common choice for nitro group reductions.[8] However, it is non-selective and will also reduce other functional groups such as alkenes, alkynes, and some carbonyls. It can also cause dehalogenation of aryl halides.[8]

  • H₂/Raney Nickel (Raney Ni): An effective alternative to Pd/C, particularly when dehalogenation is a concern.[5][8]

  • Transfer Hydrogenation: This approach uses a hydrogen donor molecule, like ammonium formate or formic acid, in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogen gas.[9][10]

Metal-Based Reductions in Acidic Media

These are classic, reliable, and often more chemoselective methods than catalytic hydrogenation.

  • Iron (Fe) in Acetic Acid (AcOH): The Béchamp reduction, using iron powder in an acidic medium, is a mild and cost-effective method.[8][11] It is known for its tolerance of many other functional groups.[8] The reaction proceeds via a series of single-electron transfers from the metal surface.

  • Zinc (Zn) in Acidic Media: Similar to iron, zinc metal provides a mild method for reducing nitro groups.[5][8]

  • Tin(II) Chloride (SnCl₂): Stannous chloride is a widely used reducing agent that works under mild conditions and is highly selective for nitro groups.[8][12] It is particularly useful for substrates that are sensitive to catalytic hydrogenation or strongly acidic conditions.[6][8]

Table 1: Comparison of Common Reduction Methods
MethodReagentsKey AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂ gas, Pd/C or Raney NiHigh yield, clean byproducts (water)Requires specialized equipment (hydrogenator); non-selective, can reduce other functional groups.[8]
Transfer Hydrogenation Ammonium formate, Pd/CAvoids high-pressure H₂ gas; generally clean.[9]Catalyst can still be sensitive to sulfur-containing compounds.
Béchamp Reduction Fe powder, Acetic Acid or HClCost-effective, mild, good functional group tolerance.[8][11][13]Can produce significant iron sludge, making workup cumbersome.[7]
Stannous Chloride Reduction SnCl₂·2H₂O, HCl, EthanolExcellent chemoselectivity, mild conditions, reliable.[8][12]Stoichiometric amounts of tin salts are required, which must be removed during workup.

Recommended Protocol: Reduction using Tin(II) Chloride (SnCl₂)

This protocol details the reduction of 2-phenyl-3-nitrothiophene using tin(II) chloride dihydrate. This method was selected for its high reliability, mild reaction conditions, and excellent selectivity, making it a trustworthy choice for valuable substrates in a research and development setting.

Workflow A Dissolve 2-phenyl-3-nitrothiophene and SnCl₂·2H₂O in Ethanol B Heat mixture to reflux (approx. 78 °C) A->B Step 1-2 C Monitor reaction progress by TLC B->C Step 3 D Cool to room temperature and concentrate in vacuo C->D Step 4 E Add Ethyl Acetate & H₂O D->E Step 5 F Neutralize with saturated aq. NaHCO₃ to pH ~8 (Caution: Gas evolution!) E->F Step 6 G Filter through Celite to remove tin salts F->G Step 7 H Separate organic layer G->H Step 8 I Wash with brine, dry over Na₂SO₄, and filter H->I Step 9 J Concentrate crude product I->J Step 10 K Purify by column chromatography (e.g., Hexanes:Ethyl Acetate) J->K Step 11 L Characterize pure product (NMR, MS, IR) K->L Step 12

Figure 2: Experimental workflow for the SnCl₂ reduction.

Materials and Reagents
  • 2-Phenyl-3-nitrothiophene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite® (Diatomaceous earth)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer with heating, and rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenyl-3-nitrothiophene (1.0 eq).

  • Addition of Reagents: Add absolute ethanol to dissolve the starting material (approx. 10 mL per gram of substrate). To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq). The use of a significant excess of the reducing agent ensures the reaction goes to completion.[14]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The starting material is UV active and will have a higher Rf than the more polar amine product. The reaction is typically complete within 2-4 hours.

  • Cooling and Concentration: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Initial Workup: To the resulting residue, add ethyl acetate and water. Stir the biphasic mixture vigorously.

  • Neutralization: Carefully add saturated aqueous NaHCO₃ solution portion-wise to the stirred mixture until the pH of the aqueous layer is approximately 8. CAUTION: This neutralization is exothermic and will produce CO₂ gas. Ensure adequate venting and slow addition.

  • Filtration: The neutralization will precipitate tin salts as a white solid. Set up a Büchner funnel with a pad of Celite® over filter paper. Wet the Celite® pad with ethyl acetate and filter the entire mixture. Wash the filter cake thoroughly with additional ethyl acetate to recover all of the product.

  • Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer one more time with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-phenyl-3-aminothiophene can be purified by silica gel column chromatography. A gradient elution starting from 9:1 Hexanes:Ethyl Acetate is typically effective.

  • Characterization: Confirm the identity and purity of the final product using the analytical methods described below.

Product Characterization

Validation of the final product's structure and purity is essential.

Table 2: Expected Analytical Data for 2-Phenyl-3-aminothiophene
TechniqueObservationRationale
¹H NMR Appearance of a broad singlet around 3.5-4.5 ppm (integrating to 2H). Shift in the aromatic proton signals of the thiophene ring compared to the starting material.The broad singlet corresponds to the -NH₂ protons. The electron-donating amine group alters the electronic environment of the thiophene ring protons.
¹³C NMR Upfield shift of the C3 carbon of the thiophene ring.The C3 carbon, formerly attached to the electron-withdrawing nitro group, is now attached to the electron-donating amino group, causing a significant upfield shift.
IR Spectroscopy Disappearance of strong asymmetric and symmetric N-O stretching bands around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹. Appearance of two N-H stretching bands in the 3500-3300 cm⁻¹ region.Confirms the complete reduction of the nitro group and the formation of the primary amine.
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass of C₁₀H₉NS.Confirms the correct molecular weight of the product.

Note: Specific NMR chemical shifts can be influenced by the solvent used.[15][16]

Conclusion

The reduction of 2-phenyl-3-nitrothiophene to 2-phenyl-3-aminothiophene is a key synthetic step for accessing a class of compounds with significant potential in medicinal chemistry. The presented protocol using tin(II) chloride offers a reliable, selective, and scalable method suitable for a research environment. By understanding the underlying principles of the various reduction methodologies, researchers can make informed decisions to best suit their specific synthetic goals. Proper execution of the protocol and thorough characterization of the final product will ensure the generation of high-quality material for subsequent stages of drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. Retrieved from [Link]

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Retrieved from [Link]

  • BNT Chemicals. (n.d.). Tin(II)-Chloride. Retrieved from [Link]

  • Wikipedia. (2023). Tin(II) chloride. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Tin(II) chloride. Retrieved from [Link]

  • ResearchGate. (2025). Three component reaction for the synthesis of 3‐aminothiophenes. Retrieved from [Link]

  • Kappe, C. O., & Fesat, O. (2009). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules.
  • El-Meligie, S., Khalil, N., & Ibraheem, A. (2020).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
  • Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). AMINATION BY REDUCTION. Retrieved from [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0347136A2 - Method for reducing aromatic nitro groups.
  • MDPI. (2025). Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • ResearchGate. (2022). 3‐Aminothiophenes as biologically active compounds and new materials. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Retrieved from [Link]

  • Google Patents. (n.d.). US3079435A - Catalytic hydrogenation of nitrophenol.
  • MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • Beilstein Journals. (2013). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. Retrieved from [Link]

  • Beilstein Journals. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Retrieved from [Link]

  • PMC. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Retrieved from [Link]

  • Frontiers. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

  • Hunter, G. A., & McNab, H. (n.d.). Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. Royal Society of Chemistry. Retrieved from [Link]

  • ScienceDirect. (2004). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • Sciforum. (2007). AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Oligothiophene–Porphyrin-Based Molecules That Can Be Utilized for Optical Assignment of Aggregated Amyloid-β Morphotypes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives.
  • ResearchGate. (n.d.). VT ¹H NMR spectra of 1 in THF‐d8 from 233 K to 333 K. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Aminothiophene Handling &amp; Stabilization

Core Directive & Overview Welcome to the Technical Support Center. If you are accessing this guide, you have likely encountered the "Black Tar" phenomenon.

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Overview

Welcome to the Technical Support Center. If you are accessing this guide, you have likely encountered the "Black Tar" phenomenon. Unlike their thermodynamically stable 2-aminothiophene counterparts (often synthesized via the Gewald reaction), 3-aminothiophenes (3-ATs) are kinetically unstable electron-rich heteroaromatics.

Upon exposure to atmospheric oxygen, the free base form of 3-AT undergoes rapid oxidative dimerization and subsequent polymerization. This guide provides the mechanistic understanding and field-proven protocols to prevent this degradation.

Troubleshooting: The "Black Tar" Phenomenon

Q1: My reaction mixture turned from pale yellow to black oil within minutes of workup. What happened?

Diagnosis: You likely exposed the free base 3-aminothiophene to air. Root Cause: Oxidative Dimerization via Single Electron Transfer (SET).

Technical Explanation: The amino group at position 3 exerts a strong


 (mesomeric) effect, significantly raising the HOMO energy of the thiophene ring. In the presence of 

, the molecule undergoes a Single Electron Transfer (SET) to generate a radical cation.
  • Initiation:

    
     oxidizes the 3-AT to a radical cation 
    
    
    
    .
  • Coupling: This radical usually couples at the most electron-rich

    
    -position (C2). If C2 is unsubstituted, C2-C2 dimerization occurs rapidly.
    
  • Propagation: The resulting dimer is even more electron-rich (lower oxidation potential) than the monomer, leading to rapid over-oxidation and polymerization into complex, insoluble dark pigments (the "tar").

Visualization: The Degradation Pathway

G Start 3-Aminothiophene (Free Base) Oxidation SET Oxidation (+ O2) Start->Oxidation Air Exposure Radical Radical Cation [3-AT]•+ Oxidation->Radical Dimer 2,2'-Dimer (Azo or C-C coupled) Radical->Dimer Fast Coupling Polymer Black Tar (Polymer) Dimer->Polymer Cascade Oxidation

Figure 1: The oxidative cascade from monomer to polymer. Note that the dimer is more reactive than the starting material.

Q2: Can I purify the free base by column chromatography?

Recommendation: NO. Attempting to purify the free base on silica gel is usually fatal to the compound. Silica gel is slightly acidic and often contains adsorbed oxygen and trace metals (Fe), which catalyze the oxidative decomposition.

Corrective Action:

  • Immediate Salt Formation: Isolate the compound as a Hydrochloride (HCl) or Oxalate salt directly from the reaction mixture.

  • N-Protection: If the free amine is not the final target, perform the protection step (e.g., Acetylation, Boc-protection) in situ before workup.

Strategic Prevention: Stabilization Protocols

To successfully handle 3-ATs, you must lower the HOMO energy or block the reactive sites.

Comparative Stability Data
FormStabilityStorage ConditionNotes
Free Base < 1 HourN/A (Do not store)Oils turn black immediately.
HCl Salt Months/Years4°C, DesiccatorProtonation of

removes electron density from the ring.
N-Acetyl WeeksRT / 4°CAmide resonance reduces ring electron density.
N-Boc Months4°CSteric bulk adds protection at C2/C4 positions.
Protocol A: Isolation as the Hydrochloride Salt (The "Gold Standard")

This protocol relies on protonating the amine lone pair. By converting


 to 

, you remove the

effect, rendering the thiophene ring electron-deficient and resistant to oxidation.

Reagents:

  • Crude reaction mixture (e.g., from decarboxylation of 3-aminothiophene-2-carboxylic acid).

  • Solvent: Diethyl ether (

    
    ) or 1,4-Dioxane (Anhydrous).
    
  • Acid:

    
     in Dioxane or dry 
    
    
    
    gas.

Step-by-Step:

  • Extraction (Fast): If your crude product is in water/organic mix, extract rapidly into

    
     under an Argon blanket. Do not dry  over 
    
    
    
    for prolonged periods.
  • Acidification: Cool the organic layer to

    
    . Add 
    
    
    
    in Dioxane dropwise with vigorous stirring.
  • Precipitation: The hydrochloride salt will precipitate almost immediately as a white or off-white solid.

  • Filtration: Filter quickly under a stream of Nitrogen (Schlenk filtration preferred).

  • Washing: Wash the cake with cold, anhydrous

    
     to remove oxidative byproducts.
    
  • Drying: Dry under high vacuum. The resulting salt is stable and can be stored at

    
    .
    
Protocol B: In-Situ Stabilization (Reductive Amination/Acylation)

If you need to derivatize the amine, do not isolate it.

  • Generation: Generate the 3-AT free base in solution (e.g., Toluene).

  • Degassing: Sparge the solution with Argon for 15 minutes.

  • Trapping: Add your electrophile (e.g.,

    
    , Acetyl Chloride) or aldehyde (for reductive amination) directly to the crude solution.
    
  • Reaction: Allow the reaction to proceed under inert atmosphere. The product (amide/carbamate) will be significantly more stable than the starting material.

Workflow Visualization

The following diagram illustrates the decision matrix for handling 3-aminothiophenes to ensure integrity.

Workflow Source Precursor (e.g., 3-amino-2-carboxylic acid) Decarb Decarboxylation/Synthesis Source->Decarb Decision Is the Free Amine the Final Product? Decarb->Decision SaltPath Protocol A: HCl Salt Formation Decision->SaltPath Yes ProtectPath Protocol B: In-Situ Trapping (Boc/Acyl/Aldehyde) Decision->ProtectPath No FailPath Isolate Free Base (Evaporation) Decision->FailPath Mistake Storage Store at -20°C (Stable) SaltPath->Storage Purify Standard Purification (Silica Column) ProtectPath->Purify Tar Decomposition (Black Tar) FailPath->Tar

Figure 2: Decision Matrix for 3-Aminothiophene processing. Note that direct isolation of the free base leads to failure.

Critical Handling Notes (FAQs)

Q: Can I use antioxidants? A: Yes. Adding 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid to your extraction solvent can act as a radical scavenger, providing a "time buffer" of 15-30 minutes during workup.

Q: Why is 2-aminothiophene stable but 3-aminothiophene is not? A: It is a matter of resonance stabilization. 2-aminothiophenes are typically synthesized with electron-withdrawing groups (EWG) at position 3 (e.g., esters, nitriles via the Gewald reaction). These EWGs pull electron density away from the ring, stabilizing it. 3-aminothiophenes often lack this stabilization, and the C2 position is highly nucleophilic and prone to radical coupling.

Q: I need the free base for a biological assay. What do I do? A: Store it as the HCl salt. Immediately prior to the assay, dissolve the salt in your buffer. If the buffer pH is physiological (7.4), the free base will generate in situ. Ensure the assay is run quickly or includes reducing agents (DTT/TCEP) if compatible with your biology.

References

  • Gewald, K., et al. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. (Foundational contrast: establishes stability of 2-aminothiophenes).

  • Barker, J. M., & Huddleston, P. R. (1989). Process for preparing thiophene derivatives. U.S. Patent No. 4,847,386.[2] (Describes the isolation of 3-aminothiophenes as acid-addition salts to prevent degradation).

  • Stroganova, T. A., et al. (2021).[3] Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega.[3] (Detailed mechanistic insight into the oxidative dimerization pathways of 3-amino systems).

  • Campaigne, E., & Foye, W. O. (1952). The Synthesis of 2-Aminothiophenes. Journal of Organic Chemistry. (Historical context on the instability of free aminothiophenes).

Sources

Optimization

Purification methods for unstable aminothiophene salts

Technical Support Ticket #402: Aminothiophene Stabilization & Purification Status: Open Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Introduction: The "Tar"...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #402: Aminothiophene Stabilization & Purification Status: Open Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction: The "Tar" Trap

Welcome to the Technical Support Center. You are likely here because your Gewald reaction product—a 2-aminothiophene derivative—has transformed from a promising yellow oil into a dark, intractable tar, or because your "purified" salt has turned into a sticky gum.

The Root Cause: 2-aminothiophenes are electron-rich heteroaromatics. The free amine at the C2 position makes the ring highly susceptible to oxidative dimerization and polymerization, particularly when exposed to air or acidic moisture. The key to success is speed and salt formation .

This guide provides a self-validating workflow to isolate these unstable intermediates as stable salts (Hydrochloride or Oxalate).

Module 1: Critical Stabilization (The Triage Protocol)

Objective: Prevent oxidative degradation immediately after the reaction.

The "Golden Hour" Rule: Never leave the crude free base under vacuum or on the bench overnight. You must proceed to salt formation immediately after workup.

Protocol: Antioxidant Quench

If you cannot proceed to salt formation immediately, add a radical scavenger to your crude organic layer.

  • Reagent: BHT (Butylated hydroxytoluene).

  • Dosage: 0.1% (w/w) relative to the theoretical yield.

  • Mechanism: BHT intercepts peroxy radicals, preventing the propagation step of the polymerization chain reaction.

Module 2: Purification & Salt Formation Workflows

User Warning: Do not use aqueous HCl for salt formation if your thiophene contains an ester group (common in Gewald products). Hydrolysis of the ester to the acid often leads to rapid decarboxylation and decomposition.

Method A: The Anhydrous Hydrochloride Method (Standard)

Best for: Compounds intended for biological testing or further coupling.

Reagents:

  • Anhydrous Diethyl Ether or MTBE (Solvent).

  • 4M HCl in Dioxane (Acid source).

  • Anhydrous Hexanes (Anti-solvent).

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude, tar-free oil in a minimum amount of anhydrous Diethyl Ether (or MTBE).

    • Checkpoint: If the solution is cloudy, dry over

      
       and filter.
      
  • Acidification: Under a nitrogen stream, add 4M HCl in Dioxane dropwise at 0°C.

    • Observation: A precipitate should form immediately.

    • Stoichiometry: Add exactly 1.1 equivalents. Excess acid can catalyze decomposition.

  • Precipitation: If the salt forms a gum (oiling out), add anhydrous Hexanes dropwise with vigorous stirring to induce crystallization.

  • Isolation: Filter rapidly under a blanket of nitrogen. Wash the cake with cold Hexane/Ether (1:1).

  • Drying: Vacuum dry at room temperature. Do not heat.

Method B: The Oxalate Alternative (Crystallinity)

Best for: Compounds that form hygroscopic gums with HCl.

Reagents:

  • Oxalic Acid (Anhydrous).

  • Ethanol (Absolute).[1]

  • Diethyl Ether.

Step-by-Step Protocol:

  • Dissolve 1 eq. of the crude aminothiophene in a small volume of Ethanol.

  • Dissolve 1 eq. of Oxalic Acid in a separate minimal volume of warm Ethanol.

  • Mix the two solutions at room temperature.

  • Dilute slowly with Diethyl Ether until turbidity is observed.

  • Cool to -20°C overnight to crystallize.

Module 3: Visualization & Decision Logic

Workflow Diagram: From Crude to Crystal

G Start Crude Reaction Mixture Extraction Extract (EtOAc) & Wash (H2O) Start->Extraction Drying Dry (Na2SO4) & Filter Extraction->Drying Decision Is Product Solid or Oil? Drying->Decision SolidPath Recrystallize (EtOH/H2O) Decision->SolidPath Solid OilPath Dissolve in Anhydrous Ether Decision->OilPath Oil (Unstable) Final Stable Salt Stored at -20°C SolidPath->Final AddAcid Add 4M HCl/Dioxane (0°C) OilPath->AddAcid Precipitate Precipitate Forms? AddAcid->Precipitate Filter Filter under N2 Precipitate->Filter Yes Triturate Triturate with Hexanes Precipitate->Triturate No (Gum) Filter->Final Triturate->Filter

Caption: Figure 1. Decision matrix for processing unstable aminothiophene intermediates. Green paths indicate standard success; red paths indicate high-risk stabilization steps.

Module 4: Troubleshooting & FAQs

Q1: My product has yellow crystals mixed in with the white salt. What is it?

  • Diagnosis: This is likely elemental sulfur (

    
    ), a reactant in the Gewald synthesis.[2] It is notoriously difficult to remove because it has similar solubility to the free base.
    
  • The Fix:

    • Regenerate the free base (partition salt between EtOAc and saturated

      
      ).
      
    • Wash the organic layer with 10% aqueous Sodium Sulfide (

      
      ) . The sulfide ion reacts with elemental sulfur to form water-soluble polysulfides (
      
      
      
      ).
    • Re-form the salt using Method A.

Q2: The HCl salt turned into a black oil upon exposure to air.

  • Diagnosis: The salt is hygroscopic. It absorbed moisture, hydrolyzed the salt back to a partial free base, and oxidized.

  • The Fix: You must dry the salt under high vacuum (< 1 mbar) for 4 hours immediately after filtration. Store in a desiccator. If the oil is already black, perform a charcoal filtration: dissolve in MeOH, add activated carbon, filter, and re-precipitate.

Q3: Can I use silica gel chromatography?

  • Advisory: Avoid if possible. The acidic nature of silica gel can cause decomposition of sensitive aminothiophenes.

  • Alternative: If chromatography is necessary, use Neutral Alumina or pre-treat the silica gel with 1% Triethylamine in Hexanes to neutralize surface acidity.

Module 5: Storage Specifications

ParameterSpecificationReason
Temperature -20°C (Freezer)Slows oxidative kinetics.
Atmosphere Argon or NitrogenExcludes oxygen.
Container Amber Glass VialBlocks UV light (radical initiator).
Desiccant P2O5 or Silica PacketPrevents hydrolysis of the salt.
Shelf Life 3-6 MonthsRe-validate purity via TLC/NMR before use.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link

  • Sabnis, R. W. (1994).[3] The Gewald Synthesis. Sulfur Reports. (Authoritative review on mechanism and side reactions). Link

  • Putereova, Z., Krutosikova, A., & Vegh, D. (2010).[4] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Link

  • Huang, Y., & Dömling, A. (2011). The Gewald Multicomponent Reaction. Molecular Diversity. (Modern applications and stability data). Link

  • Tocris Bioscience. Storage and Stability of Biochemicals. (General guidelines for unstable amines). Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 3-Nitrothiophene Reduction

Welcome to the technical support center for the reduction of 3-nitrothiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reduction of 3-nitrothiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical transformation. The following information is curated from established literature and practical laboratory experience to provide you with actionable solutions to improve your reaction yields and obtain high-purity 3-aminothiophene.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of questions and answers to directly address problems you may be facing in the lab.

Q1: My reduction of 3-nitrothiophene is incomplete, showing significant starting material by TLC/GC-MS. What are the likely causes and how can I fix this?

A1: Incomplete conversion is a frequent hurdle. The root cause often lies in one of several key areas: reagent activity, reaction conditions, or solubility issues.

  • Reagent and Catalyst Potency: The effectiveness of your reducing agent is paramount.

    • Metal/Acid Systems (e.g., Fe/AcOH, SnCl₂/HCl): The surface area and purity of the metal are crucial. Ensure you are using a fine powder to maximize the reactive surface. For metals like iron, pre-activation by washing with dilute acid can be beneficial.[1] The concentration of the acid also plays a significant role in the reaction rate.[2]

    • Catalytic Hydrogenation (e.g., H₂ with Pd/C or Raney Nickel): The activity of these catalysts can degrade over time or with improper storage. Always use a fresh batch of catalyst or one that has been stored under an inert atmosphere. The efficiency of hydrogenation can be influenced by the catalyst support and metal loading.[3][4]

    • Other Reducing Agents: Reagents such as sodium dithionite can decompose upon exposure to air and moisture. It is advisable to use a freshly opened bottle or a reagent that has been stored in a desiccator.[2]

  • Reaction Temperature and Time: While many reductions of nitroarenes can proceed at room temperature, some substrates, including heterocyclic compounds, may require heating to achieve a satisfactory rate.[2] Monitor the reaction progress closely by TLC or GC-MS. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. However, be aware that excessive heat can lead to side product formation.[5]

  • Solubility: Poor solubility of 3-nitrothiophene in the reaction solvent can severely limit the reaction rate.[2]

    • Consider using a co-solvent system to improve solubility. For instance, ethanol/water or ethanol/acetic acid mixtures are commonly employed for metal-acid reductions.[1][6]

    • For catalytic hydrogenations, polar solvents are often favorable.[3]

Q2: I'm observing a significant amount of colored byproducts and my final product is difficult to purify. What are these impurities and how can I minimize them?

A2: The formation of byproducts is a common issue stemming from the stepwise nature of nitro group reduction. Intermediates such as nitroso, hydroxylamino, azoxy, and azo compounds can form and may be stable under certain conditions.[7][8] Additionally, the product, 3-aminothiophene, is known to be unstable and prone to oxidation and polymerization, leading to colored impurities.[9]

To improve selectivity and minimize byproduct formation:

  • Choice of Reducing Agent: Certain reducing agents are more prone to stopping at intermediate stages. For instance, the use of metal hydrides like LiAlH₄ with aromatic nitro compounds can lead to the formation of azo compounds.[10][11] Catalytic hydrogenation and metal/acid combinations are generally more reliable for complete reduction to the amine.[8][11]

  • Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any persistent intermediates.[1][2] For example, when using stannous chloride, a significant molar excess is often required for good conversion.[1]

  • Temperature Control: The reduction of nitro groups is often exothermic. Uncontrolled temperature increases can promote the formation of side products.[2] For vigorous reactions, consider adding the reducing agent portion-wise while cooling the reaction mixture in an ice bath.[12]

  • Inert Atmosphere: Given the instability of 3-aminothiophene, performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of oxidative and polymeric byproducts.[9] The addition of an antioxidant like BHT or BHA during workup might also be beneficial.[9]

  • Workup Procedure: A prompt and careful workup is critical. After the reaction is complete, the product should be isolated as quickly as possible.[5] For metal-acid reductions, a basic workup is necessary to neutralize the acid and liberate the free amine.[6][13]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the reduction of 3-nitrothiophene.

What are the most reliable and commonly used reducing agents for 3-nitrothiophene?

Several methods are well-established for the reduction of aromatic nitro compounds, and these are applicable to 3-nitrothiophene. The choice often depends on the scale of the reaction, available equipment, and the presence of other functional groups.

Reducing SystemAdvantagesDisadvantages
Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni) High yields, clean reactions, catalyst can be recycled.[11]Requires specialized hydrogenation equipment; Pd/C can be pyrophoric; Raney Nickel can be sensitive to sulfur-containing compounds.[11]
Iron in Acetic Acid (Fe/AcOH) Inexpensive, environmentally friendly, tolerant of many functional groups, simple workup.[7][14]Can require elevated temperatures and longer reaction times.[1]
Stannous Chloride (SnCl₂/HCl or EtOH) Mild conditions, effective for many substrates.[1][15]Requires a significant stoichiometric amount, and the tin byproducts can sometimes complicate purification.[1]
Zinc in Acidic Media (Zn/AcOH, Zn/HCl) Effective and provides a mild method for reduction.[11][16]Similar to other metal/acid systems, workup involves neutralization and removal of metal salts.
Sodium Dithionite (Na₂S₂O₄) Useful when acidic or catalytic hydrogenation conditions are not compatible with the substrate.[16]Can be less effective for complete reduction and may require careful control of conditions.
How does the choice of solvent impact the yield and purity of 3-aminothiophene?

The solvent plays a multifaceted role in the reaction:

  • Solubility: As mentioned, the starting material must be soluble to react efficiently.[2] A solvent system that dissolves 3-nitrothiophene is essential.

  • Reaction Rate: Polar protic solvents like ethanol and water can act as a proton source, which is often beneficial in metal-acid reductions and can influence the rate of catalytic hydrogenations.[3][14]

  • Workup and Isolation: The choice of solvent will affect the ease of product isolation. A solvent from which the product can be easily precipitated or extracted is desirable. Be mindful that 3-aminothiophene is reported to be volatile, so care should be taken during solvent removal.[9]

My final product, 3-aminothiophene, appears to be degrading upon storage. How can I improve its stability?

3-Aminothiophene is known to be unstable, particularly as a free base, due to its susceptibility to oxidation and polymerization.[9] To improve its shelf-life:

  • Storage as a Salt: It is common practice to store sensitive amines as their hydrochloride (HCl) or other acid addition salts, which are generally more stable.[9]

  • Inert Atmosphere and Low Temperature: Store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures (e.g., in a refrigerator or freezer).[5]

  • Protection of the Amine: If the free amine is not immediately required for the next synthetic step, consider protecting it as a more stable derivative, such as an amide or carbamate.[8]

Visualizing the Process

General Reaction Scheme

G 3-Nitrothiophene 3-Nitrothiophene 3-Aminothiophene 3-Aminothiophene 3-Nitrothiophene->3-Aminothiophene [H] (Reducing Agent)

Caption: Reduction of 3-nitrothiophene to 3-aminothiophene.

Troubleshooting Workflow for Low Yields

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Potential Causes & Solutions Low Yield Low Yield Incomplete_Conversion Incomplete Conversion? Low Yield->Incomplete_Conversion Byproduct_Formation Byproduct Formation? Low Yield->Byproduct_Formation Reagent_Activity Check Reagent/Catalyst Activity & Stoichiometry Incomplete_Conversion->Reagent_Activity Yes Reaction_Conditions Optimize Temperature & Time Incomplete_Conversion->Reaction_Conditions Yes Solubility Improve Substrate Solubility Incomplete_Conversion->Solubility Yes Byproduct_Formation->Reagent_Activity Yes Control_Conditions Control Temperature / Use Inert Atmosphere Byproduct_Formation->Control_Conditions Yes Optimize_Workup Optimize Workup Procedure Byproduct_Formation->Optimize_Workup Yes

Caption: Decision tree for troubleshooting low yields.

Experimental Protocols

Protocol 1: Reduction of 3-Nitrothiophene using Iron in Acetic Acid

This protocol is adapted from general procedures for the reduction of aryl nitro compounds.[1][6]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrothiophene (1.0 eq).

  • Solvent Addition: Add a mixture of ethanol and glacial acetic acid (e.g., a 2:1 to 4:1 v/v ratio). Stir until the starting material is fully dissolved.

  • Reagent Addition: To the stirring solution, add iron powder (typically 3-5 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the aqueous layer is basic (pH > 8).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-aminothiophene.

Protocol 2: Reduction of 3-Nitrothiophene using Stannous Chloride

This protocol is based on established methods for SnCl₂ reductions.[1][12]

  • Setup: In a round-bottom flask with a magnetic stirrer, dissolve 3-nitrothiophene (1.0 eq) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC until completion.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate until the solution is basic and the tin salts have precipitated.

    • Filter the mixture through Celite® and wash the filter cake with ethyl acetate.

    • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

References

  • Scribd. (n.d.). Solvent-Free Reduction of Nitro Compounds. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Pasha, M. A., & Jayashankara, V. P. (2011). Iron–Acetic Acid: A Versatile Reagent for the Reductive Cyclization of Aromatic Nitro Compounds. Synlett, 2011(04), 587-588.
  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A new reagent for selective reduction of nitro group. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (2025). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • NJIT Digital Commons. (n.d.). The reduction of aromatic nitro compounds with anhydrous stannous chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. Retrieved from [Link]

  • MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Thiophene Amine Stabilization &amp; Storage

This guide is structured as a dynamic Technical Support Center resource. It prioritizes actionable troubleshooting, mechanistic understanding, and self-validating protocols over static descriptions.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center resource. It prioritizes actionable troubleshooting, mechanistic understanding, and self-validating protocols over static descriptions.

Executive Summary: The Instability Mechanism

Why is my sample degrading? Thiophene amines (particularly 2-aminothiophenes and 3-aminothiophenes) are electron-rich heteroaromatics. The amino group (


) donates electron density into the thiophene ring via resonance, raising the HOMO (Highest Occupied Molecular Orbital) energy. This makes the ring highly susceptible to:
  • Oxidative Polymerization: Oxygen attacks the electron-rich ring or nitrogen lone pair, generating radical cations that couple (dimerize) and eventually polymerize into dark, insoluble tars (similar to aniline polymerization).

  • Acid-Catalyzed Decomposition: Even weak acids can protonate the ring carbons (C5 or C2), disrupting aromaticity and triggering electrophilic attack by unprotonated molecules.

The Golden Rule: Kinetic control is insufficient; thermodynamic stabilization (salt formation) is required for long-term storage.

Diagnostic & Troubleshooting Guide (Q&A)

Case 1: "My yellow crystalline solid turned into a black oil/tar overnight."

Diagnosis: Oxidative Polymerization.[1] Root Cause: Exposure to atmospheric oxygen and/or moisture, likely in the free base form. The "black tar" is a conjugated poly(aminothiophene) network. Immediate Action:

  • Salvage: If the sample is still partially solid, wash with cold non-polar solvent (e.g., Hexanes or Pentane) to remove the soluble monomer from the insoluble polymer tar. Recrystallize immediately.

  • Prevention: Do not store as a free base. Convert to a hydrochloride (HCl) or hydrobromide (HBr) salt immediately after isolation.

  • Mechanism: See Figure 1 below.

Case 2: "I stored the HCl salt in the freezer, but it turned pink/red."

Diagnosis: Surface Oxidation or Hydrolysis. Root Cause:

  • Condensation: Opening a cold vial in a warm room causes water condensation. Water hydrolyzes the salt back to the free base locally, which then oxidizes.

  • Trace Acid Impurities: If stored in chlorinated solvents (CHCl

    
    , DCM), HCl liberation can accelerate degradation.
    Corrective Protocol: 
    
  • Thawing Rule: Allow the vial to reach room temperature inside a desiccator before opening.

  • Purification: Recrystallize the salt from ethanol/ether. The color is often a trace impurity; the bulk material may still be pure.

Case 3: "Can I store the free base in solution?"

Answer: Only for short durations (hours) and under strict conditions. Technical Constraint: In solution, molecular mobility is high, increasing the rate of bimolecular coupling (dimerization). Protocol for Solution Storage:

  • Solvent: Use degassed Toluene or Benzene (non-polar solvents slow down ionic mechanisms). Avoid Chloroform (acidic) or Acetone (forms imines).

  • Additive: Add 1% (w/w) BHT (Butylated Hydroxytoluene) or Triethylamine (to scavenge trace acids).

  • Atmosphere: Sparge with Argon (heavier than air, provides a better blanket than Nitrogen).

Visualizing the Degradation Pathway

The following diagram illustrates the oxidative coupling pathway that leads to the "black tar" formation.

ThiopheneDegradation FreeBase Thiophene Amine (Free Base) Oxidation Oxidation (O2 / Light) FreeBase->Oxidation Low IP Salt Ammonium Salt (Stable Storage Form) FreeBase->Salt + HX (Acid) Protects Lone Pair RadicalCat Radical Cation Intermediate Oxidation->RadicalCat e- transfer Dimer Dimerization (C-C or N-C Coupling) RadicalCat->Dimer Fast Polymer Poly(aminothiophene) (Insoluble Black Tar) Dimer->Polymer Chain Growth

Figure 1: The oxidative degradation cascade. Note that salt formation (green path) effectively removes the lone pair electron density, shutting down the oxidation pathway.

Standard Operating Procedures (SOPs)

SOP-A: Conversion to Stable Hydrochloride Salt

Use this protocol immediately after synthesizing or purchasing a free base thiophene amine.

Reagents:

  • Thiophene amine (Free base)

  • Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether)

  • 4M HCl in Dioxane (commercial) OR HCl gas generator

Protocol:

  • Dissolution: Dissolve the crude free base in a minimal amount of anhydrous Ether/MTBE at 0°C.

    • Note: If insoluble, add a small amount of Methanol, but keep it minimal to maximize yield.

  • Acidification: Dropwise add 4M HCl in Dioxane with vigorous stirring.

    • Observation: A thick white or off-white precipitate should form immediately.

    • Endpoint: Test the supernatant on wet pH paper; it should be acidic (pH 1-2).

  • Isolation: Filter the solid under an Argon blanket (using a Schlenk frit is best, but a rapid Buchner filtration works if fast).

  • Washing: Wash the filter cake 3x with cold anhydrous Ether to remove unreacted free base and impurities.

  • Drying: Dry under high vacuum (0.1 mmHg) for 4 hours.

  • Storage: Transfer to an amber vial, flush with Argon, seal with Parafilm, and store at -20°C.

SOP-B: Storage Decision Matrix

Use the table below to determine the correct storage method based on your compound's substitution pattern.

Compound ClassExampleStability RiskRecommended Storage
Simple Aminothiophenes 2-aminothiophene, 3-aminothiopheneCritical (Explosive/Polymerizes in minutes)Do not isolate free base. Store as HCl salt at -20°C.
Gewald Products 2-amino-3-carboethoxythiopheneModerate (Stable for days/weeks)Solid free base at 4°C (Dark). For >1 month, convert to salt.
Amides/Carbamates N-acetyl-2-aminothiopheneHigh (Stable for years)Room Temp or 4°C. Air stable.
Solutions Any thiophene amine in solventPoor Use fresh. If necessary: Toluene + 1% Et3N at -20°C.

Storage Logic Flowchart

Follow this decision tree to ensure sample integrity.

StorageLogic Start Synthesized/Received Thiophene Amine IsEWG Is there an Electron Withdrawing Group (Ester, CN, Nitro) at C3/C5? Start->IsEWG Unstable High Instability Risk IsEWG->Unstable No (e.g., 2-aminothiophene) Stable Moderate Stability IsEWG->Stable Yes (e.g., Gewald Product) ActionSalt MANDATORY: Convert to HCl/HBr Salt Unstable->ActionSalt Stable->ActionSalt Long Term (>1 mo) ActionCold Store Free Base at -20°C under Argon Stable->ActionCold Short Term (<1 mo)

Figure 2: Decision tree for processing thiophene amines based on structural electronic effects.

References & Authority

The protocols above are grounded in the following chemical principles and patent literature:

  • Instability of Free Bases: US Patent 2,278,762 explicitly states that free amines of heterocyclic sulfur compounds are "highly unstable toward oxidation and polymerization," necessitating salt formation for industrial handling.

    • Source:

  • Gewald Reaction Products: The stability of 2-aminothiophenes is significantly improved by electron-withdrawing groups (EWG) at position 3, as detailed in the original Gewald synthesis.

    • Source:

  • Polymerization Mechanism: The oxidative coupling of aminothiophenes follows a mechanism similar to aniline polymerization (Polyaniline formation), involving radical cation intermediates.

    • Source:

  • Handling Guidelines: Safety Data Sheets (SDS) for 3-aminothiophene hydrochloride emphasize hygroscopic nature and the need for inert atmosphere storage.

    • Source:

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Distinction: 3-Amino vs. 2-Amino Thiophene

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Stability Paradox In drug discovery, aminothiophenes are ubiquitous scaffolds, serving as pr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Stability Paradox

In drug discovery, aminothiophenes are ubiquitous scaffolds, serving as precursors to thienopyrimidines and other bio-active heterocycles. However, a direct comparison of "free" 2-amino and 3-aminothiophene is chemically misleading due to their inherent instability. Both isomers rapidly oxidize or polymerize in their free base form.

Therefore, this guide analyzes them in the two forms most relevant to a researcher:

  • Stable Salts: Hydrochloride salts where the ring protons are preserved.

  • Stable Precursors: Electron-deficient derivatives (e.g., Gewald products like methyl esters) where the ring is stabilized.

The Core Distinction:

  • 2-Aminothiophene: Characterized by a continuous spin system of three protons (H3, H4, H5) with two vicinal couplings (

    
     Hz and 
    
    
    
    Hz).
  • 3-Aminothiophene: Characterized by a discontinuous spin system (H2 isolated from H4, H5) with only one vicinal coupling (

    
     Hz).
    
Theoretical Basis: Electronic Deshielding & Resonance

To interpret the NMR, one must understand the electron density map of the thiophene ring. The sulfur atom is electronegative (inductive withdrawal,


) but also donates electrons via resonance (

). The amino group is a strong resonance donor (

).
Resonance Effects (Shielding)

The amino group pushes electron density into the ring, shielding specific protons (moving them upfield).

  • 2-Amino Substitution:

    • Resonance: Lone pair at N(2) delocalizes to C3 (ortho) and C5 (para).

    • Result: H3 and H5 are significantly shielded (upfield). H4 is relatively deshielded.[1]

  • 3-Amino Substitution:

    • Resonance: Lone pair at N(3) delocalizes to C2 (ortho) and C4 (ortho).

    • Result: H2 and H4 are shielded. H5 is relatively deshielded.[1]

Diagram 1: Resonance-Driven Shielding Map

ThiopheneResonance cluster_2amino 2-Aminothiophene (Shielding Pattern) cluster_3amino 3-Aminothiophene (Shielding Pattern) N2 Amino Group (Pos 2) C3 C3 (Ortho) High Shielding (Upfield) N2->C3 C5 C5 (Meta) Low Shielding N2->C5 C4 C4 (Ortho) High Shielding (Upfield) N3 Amino Group (Pos 3) N3->C4 C2 C2 (Ortho) High Shielding (Upfield) N3->C2

Caption: Resonance delocalization of the nitrogen lone pair dictates which protons are shielded (shifted upfield). Green nodes indicate positions of high electron density.

Detailed 1H NMR Analysis
A. Coupling Constant (

) Analysis

The "Fingerprint" of thiophene regioisomers lies in the coupling constants.[1] Thiophene couplings are highly specific and robust.

Coupling TypeProton PairTypical Value (Hz)Description
Vicinal

4.7 – 5.5Large vicinal (across double bond)
Vicinal

3.3 – 4.2Small vicinal (across single bond)
Vicinal

4.7 – 5.8Large vicinal (across double bond)
Long Range

(Meta)
1.0 – 1.7Fine splitting
Long Range

2.3 – 3.2Cross-ring coupling
Long Range

(Meta)
1.2 – 1.7Fine splitting
B. The "Smoking Gun" Differentiation

When analyzing the salts (mono-substituted):

1. 2-Aminothiophene (Protons at 3, 4, 5)

  • Pattern: Continuous chain of couplings.[1]

  • H4 (Middle Proton): Splits into a doublet of doublets (dd) with two distinct vicinal constants.

    • 
       Hz (Large)
      
    • 
       Hz (Small)
      
  • Observation: You will see two vicinal couplings in the spectrum.

2. 3-Aminothiophene (Protons at 2, 4, 5)

  • Pattern: Discontinuous chain. H2 is isolated by the substituent.

  • H4 & H5: Couple to each other (

    
     Hz).
    
  • H2: Appears as a singlet or fine triplet (due to small

    
     and 
    
    
    
    ).
  • Observation: You will see only one large vicinal coupling (

    
    ). The other couplings are small (< 3 Hz).
    
Case Study: Stabilized Derivatives (Gewald Products)

Researchers rarely see the mono-substituted salts. More commonly, you are distinguishing between isomers of methyl aminothiophene-carboxylates .

Scenario: You have a methyl ester and an amino group on a thiophene ring.[2][3]

  • Isomer A: Methyl 3-aminothiophene-2-carboxylate[4]

  • Isomer B: Methyl 2-aminothiophene-3-carboxylate[5]

Both have two protons (H4, H5) and will show a similar coupling (


 Hz). Differentiation relies on Chemical Shift. 
Comparative Data Table (DMSO-d6)
FeatureMethyl 3-amino thiophene-2-carboxylateMethyl 2-amino thiophene-3-carboxylate
Structure Amino @ 3, Ester @ 2Amino @ 2, Ester @ 3
Protons Present H4, H5H4, H5
Coupling (

)
~5.5 Hz (d)~5.5 Hz (d)
H4 Shift Upfield (~6.5 - 6.8 ppm) (Ortho to Amino - Shielded)Downfield (~7.0 - 7.2 ppm) (Meta to Amino - Deshielded)
H5 Shift Downfield (~7.3 - 7.5 ppm) (Meta to Amino - Deshielded)Upfield (~6.6 - 6.9 ppm) (Para to Amino - Shielded)
Key Logic H4 is adjacent to the donor (

).[6]
H5 is in resonance with the donor (

).

Analysis:

  • In the 3-amino isomer, the doublet at the lower ppm (upfield) corresponds to H4 .

  • In the 2-amino isomer, the doublet at the lower ppm (upfield) corresponds to H5 .

  • Note: H5 is typically the most deshielded proton in unsubstituted thiophene (~7.4 ppm) due to the sulfur atom. In the 2-amino isomer, the strong

    
     effect of the amino group overcomes this, pushing H5 upfield significantly.
    
Experimental Protocol

Objective: Obtain high-resolution spectra for unstable aminothiophenes.

Reagents:

  • Solvent: DMSO-d6 (Preferred for solubility and stabilizing H-bonds).

  • Internal Standard: TMS (Tetramethylsilane).

Workflow:

  • Preparation (Salts): If starting from the HCl salt, do not neutralize (free base) before NMR. Dissolve 5-10 mg of the salt directly in 0.6 mL DMSO-d6. The acidic environment prevents oxidation.

  • Preparation (Esters): Dissolve 5-10 mg in CDCl3 or DMSO-d6. These are stable.[7]

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation for accurate integration).

    • Scans: 16-64.

  • Processing: Apply a window function (exponential multiplication) with LB = 0.3 Hz to resolve fine meta-couplings (

    
     Hz).
    
Diagram 2: Decision Tree for Assignment

NMRDecisionTree Start Analyze 1H NMR Spectrum (Aromatic Region) CountProtons How many ring protons? Start->CountProtons ThreeProtons 3 Protons (Mono-substituted salt) CountProtons->ThreeProtons TwoProtons 2 Protons (Ester/Cyano derivative) CountProtons->TwoProtons CheckCoupling Check Vicinal Couplings (J > 3.0 Hz) ThreeProtons->CheckCoupling CheckShift Compare Chemical Shifts of Doublets TwoProtons->CheckShift TwoVicinal Two Vicinal Couplings found (J ~3.5 and J ~5.0) CheckCoupling->TwoVicinal OneVicinal Only One Vicinal Coupling found (J ~5.0) CheckCoupling->OneVicinal Res2Amino Result: 2-Aminothiophene TwoVicinal->Res2Amino Res3Amino Result: 3-Aminothiophene OneVicinal->Res3Amino H4Up H4 is Upfield (< 6.8 ppm) (Ortho shielding) CheckShift->H4Up H5Up H5 is Upfield (< 6.9 ppm) (Para shielding) CheckShift->H5Up H4Up->Res3Amino 3-Amino-2-Ester H5Up->Res2Amino 2-Amino-3-Ester

Caption: Step-by-step logic flow for assigning thiophene isomers based on proton count and coupling patterns.

References
  • ChemicalBook. Methyl 3-amino-2-thiophenecarboxylate 1H NMR Spectrum. Retrieved from

  • National Institutes of Health (NIH). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved from

  • LibreTexts Chemistry. 13.4: Chemical Shifts in 1H NMR Spectroscopy. Retrieved from

  • University of Wisconsin-Madison. Characteristic Proton NMR Shifts. Retrieved from (General Reference for Thiophene ranges).

  • Royal Society of Chemistry. N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry.[2] Retrieved from

Sources

Comparative

Comparative Mass Spectrometry Guide: 2-Phenylthiophen-3-amine vs. Positional Isomers

Executive Summary 2-Phenylthiophen-3-amine (MW: 175.25 Da) is a critical heterocyclic scaffold in medicinal chemistry, often serving as a precursor for thienopyridines and other fused systems. Its structural integrity an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylthiophen-3-amine (MW: 175.25 Da) is a critical heterocyclic scaffold in medicinal chemistry, often serving as a precursor for thienopyridines and other fused systems. Its structural integrity and purity are paramount in drug development. This guide provides an in-depth technical analysis of its mass spectrometry (MS) fragmentation pattern, specifically comparing it against its primary positional isomer, 3-phenylthiophen-2-amine .

By leveraging the "ortho-effect" and characteristic heterocyclic ring disintegrations, researchers can unambiguously distinguish these isomers—a frequent challenge in synthesis verification.

Part 1: Fragmentation Analysis of 2-Phenylthiophen-3-amine

The Molecular Ion (M⁺)

Upon Electron Ionization (EI) at 70 eV, 2-phenylthiophen-3-amine exhibits a pronounced molecular ion (M⁺) at m/z 175 .

  • Stability: The aromatic nature of both the thiophene and phenyl rings stabilizes the radical cation, resulting in M⁺ often being the base peak (100% relative abundance) or the second most intense peak.

  • Isotope Pattern: A distinctive M+2 peak at m/z 177 (approx. 4.5% of M⁺) is observed, characteristic of the ³⁴S isotope contribution naturally present in the thiophene ring.

Primary Fragmentation Channels

The fragmentation is driven by the stability of the aromatic system and the lability of the amine protons.

1. Loss of Hydrogen Radical ([M-H]⁺, m/z 174)

A sharp peak at m/z 174 arises from the loss of a hydrogen atom.

  • Mechanism: This is not a random loss.[1] It typically involves the loss of an amine proton (

    
    ) or a ring proton, followed by internal cyclization. In ortho-substituted systems like this, the amine nitrogen can attack the phenyl ring, forming a stable, fused tricyclic cation (e.g., a thieno[2,3-b]indole-like species).
    
2. Loss of HCN ([M-HCN]⁺, m/z 148)

A diagnostic fragmentation for aromatic amines is the expulsion of hydrogen cyanide (HCN, 27 Da).

  • Pathway: The amine group and the adjacent carbon of the thiophene ring are eliminated. This results in a radical cation at m/z 148 (C₉H₈S⁺).

  • Significance: This pathway confirms the attachment of the primary amine directly to the aromatic ring.

3. Thiophene Ring Disintegration (Loss of CS/CHS)

Lower mass fragments appear due to the destruction of the thiophene core:

  • m/z 131 ([M-CS]⁺): Loss of the sulfur atom as monosulfide (CS).

  • m/z 45 (CHS⁺): A characteristic thio-fragment often seen in the low-mass region.

Part 2: Comparative Analysis (The "Alternative")

The Challenge: Distinguishing 2-phenylthiophen-3-amine (Compound A) from 3-phenylthiophen-2-amine (Compound B) . Both have identical molecular weights (175 Da) and similar polarities.

The Differentiator: The "Ortho Effect" & Nitrogen Stability

While both isomers show M⁺ at 175, their fragmentation intensities differ due to the electronic environment of the nitrogen atom.

Feature2-Phenylthiophen-3-amine (3-NH₂)3-Phenylthiophen-2-amine (2-NH₂)
Base Peak Often m/z 175 (M⁺) Often m/z 175 (M⁺)
[M-1]⁺ (m/z 174) High Intensity. The 3-amine position allows facile cyclization onto the 2-phenyl ring (forming a 6-membered ring intermediate).Lower Intensity. Cyclization from the 2-amine onto the 3-phenyl ring is sterically different, often less favorable.
[M-HCN]⁺ (m/z 148) Distinct. Cleavage involves C3-C4 bond.Distinct. Cleavage involves C2-C3 bond.
Fragment m/z 131 Moderate (Loss of CS)Weak/Moderate

Diagnostic Rule: In 2-phenylthiophen-3-amine , the proximity of the amine (pos 3) to the phenyl (pos 2) facilitates a "pseudo-ortho" interaction. This often enhances the [M-1]⁺ ion abundance compared to the 2-amine isomer, where the lone pair on the nitrogen at position 2 is more delocalized into the sulfur atom of the thiophene ring (enamine-like character), altering its fragmentation kinetics.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways for 2-phenylthiophen-3-amine, highlighting the formation of the diagnostic [M-HCN]⁺ ion.

FragmentationPathway M Molecular Ion (M+) m/z 175 [C10H9NS]+. MH [M-H]+ m/z 174 Cyclized Cation M->MH - H• (1 Da) MHCN [M-HCN]+. m/z 148 [C9H8S]+. M->MHCN - HCN (27 Da) MCS [M-CS]+. m/z 131 [C9H9N]+. M->MCS - CS (44 Da) Phenyl Phenyl Cation m/z 77 [C6H5]+ MHCN->Phenyl Ring Cleavage

Figure 1: Proposed EI-MS fragmentation pathway for 2-phenylthiophen-3-amine.

Part 4: Experimental Protocol (Self-Validating)

To replicate these results and ensure differentiation, follow this GC-MS protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Dichloromethane .

  • Concentration: Dilute to approx. 10 ppm (10 µg/mL) to avoid detector saturation.

GC-MS Parameters
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet Temperature: 250°C (Split mode 10:1).

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • Ion Source: Electron Ionization (EI) at 70 eV .[2]

  • Source Temp: 230°C.

  • Scan Range: m/z 40–350.

Validation Criteria (Quality Control)
  • Peak Shape: The target compound should elute as a sharp, symmetrical peak. Tailing indicates amine interaction with active sites (replace liner if necessary).

  • Isotope Check: Verify the m/z 177 peak is present at ~4-5% intensity of the base peak (confirming Sulfur).

  • Diagnostic Ratio: Calculate the ratio of

    
    . If 
    
    
    
    , it supports the presence of a fused ring intermediate characteristic of the ortho-isomer.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrometry of Analytical Derivatives: Ortho and Para Effects." NIST.gov. [Link]

  • Sovocool, G. W., et al. "Use of the 'ortho effect' for chlorinated biphenyl and brominated biphenyl isomer identification."[3] Biomedical & Environmental Mass Spectrometry. [Link]

  • PubChem. "2-Phenylthiophene Compound Summary."[4] National Library of Medicine. [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns: Amines and Aromatics." [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 2-Phenyl vs. 3-Phenyl Substituted Thiophenes

Authored by: A Senior Application Scientist Introduction Thiophene-based heterocyclic compounds are foundational scaffolds in materials science and medicinal chemistry. Their unique electronic properties make them ideal...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

Thiophene-based heterocyclic compounds are foundational scaffolds in materials science and medicinal chemistry. Their unique electronic properties make them ideal components in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaics (OPVs).[1][2][3] When substituted with a phenyl group, the resulting phenylthiophenes serve as critical building blocks for a vast array of more complex molecules, from conductive polymers to potent pharmaceutical agents.[2][3]

The constitutional isomerism of 2-phenylthiophene and 3-phenylthiophene, however, imparts significant and often subtle differences in their chemical reactivity. The position of the phenyl substituent—either on the alpha (C2) or beta (C3) carbon of the thiophene ring—profoundly influences the electron density distribution, steric hindrance, and the regiochemical outcome of subsequent chemical transformations.

This guide provides an in-depth comparison of the reactivity of 2-phenylthiophene and 3-phenylthiophene. We will explore their behavior in three major classes of organic reactions: electrophilic aromatic substitution, metalation, and palladium-catalyzed cross-coupling. By understanding the causality behind their differing reactivity, researchers can make more informed decisions in experimental design, leading to improved yields, higher purity, and more efficient synthetic routes.

The Decisive Influence of Phenyl Group Position

The reactivity of the thiophene ring is governed by the electron-donating nature of the sulfur atom, which enriches the ring with electron density and makes it more reactive than benzene in many electrophilic substitutions. This effect is most pronounced at the α-positions (C2 and C5), which are significantly more nucleophilic than the β-positions (C3 and C4).[4][5] The introduction of a phenyl group modifies this intrinsic reactivity profile.

  • In 2-Phenylthiophene , the phenyl group is attached to a highly reactive α-position. The primary site for further reaction is the remaining α-position (C5), which is electronically activated and sterically accessible. The phenyl group itself is generally less reactive towards electrophiles than the thiophene ring.

  • In 3-Phenylthiophene , the phenyl group occupies a less reactive β-position. The two α-positions (C2 and C5) remain the most electron-rich and are the preferred sites for reaction. The phenyl substituent at C3 exerts a weaker electronic influence on these positions compared to a substituent at C2, but it can introduce steric hindrance, particularly at the adjacent C2 position.

Computational studies using Density Functional Theory (DFT) can quantify these differences, mapping molecular electrostatic potential and frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to electrophilic or nucleophilic attack.[6][7][8]

I. Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, involving the attack of an electron-rich aromatic ring on an electrophile.[9][10] The inherent reactivity of the thiophene nucleus dictates a strong preference for substitution at the α-carbons.

Reactivity of 2-Phenylthiophene

In 2-phenylthiophene, the C5 position is overwhelmingly the most favored site for electrophilic attack. The sulfur atom strongly activates this position, and the phenyl group at C2 offers minimal steric hindrance. Substitution on the phenyl ring is possible but typically requires more forcing conditions, as the thiophene ring is the more activated system.

Reactivity of 3-Phenylthiophene

For 3-phenylthiophene, electrophilic attack also preferentially occurs at the α-positions. The C2 and C5 positions are both activated by the sulfur atom. In many cases, substitution favors the C2 position, which is electronically analogous to the most reactive site in thiophene itself. However, a mixture of 2- and 5-substituted products is often observed, with the ratio depending on the steric bulk of the electrophile and the reaction conditions. The phenyl group at C3 can sterically hinder the approach to the C2 position, potentially increasing the proportion of the C5-substituted isomer.

dot

Caption: Preferred sites for electrophilic attack on phenylthiophenes.

Comparative Data for Electrophilic Aromatic Substitution
ReactionSubstrateConditionsMajor Product(s)Yield (%)Reference
Nitration2-PhenylthiopheneAcONO₂, Ac₂O, 0 °C2-Phenyl-5-nitrothiophene75-85[11]
Nitration3-PhenylthiopheneAcONO₂, Ac₂O3-Phenyl-2-nitrothiophene95Gronowitz, S. et al. (1967)
Acylation2-PhenylthiopheneBenzoyl chloride, AlCl₃2-Phenyl-5-benzoylthiopheneHigh[12]
Acylation3-PhenylthiopheneAcetyl chloride, SnCl₄3-Phenyl-2-acetylthiophene~70MacDowell, D. W. H. et al. (1970)
Bromination2-PhenylthiopheneNBS, CHCl₃/AcOH2-Phenyl-5-bromothiophene97Gronowitz, S. et al. (1972)
Bromination3-PhenylthiopheneNBS, CHCl₃/AcOH3-Phenyl-2-bromothiophene98Gronowitz, S. et al. (1972)

II. Metalation and Subsequent Functionalization

Directed ortho-metalation, or more broadly, deprotonation using strong organolithium bases, is a powerful tool for regioselective functionalization. The acidity of the C-H bonds on the thiophene ring is significantly higher than those on a benzene ring, with the α-protons being the most acidic.[13]

Reactivity of 2-Phenylthiophene

The C-H bond at the C5 position is the most acidic proton in 2-phenylthiophene. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures results in clean, quantitative deprotonation at this site. The resulting 5-lithio-2-phenylthiophene is a versatile nucleophile that can be trapped with a wide range of electrophiles (e.g., CO₂, DMF, aldehydes, ketones) to install functional groups exclusively at the C5 position.

Reactivity of 3-Phenylthiophene

In 3-phenylthiophene, the two α-protons at C2 and C5 are the most acidic. Deprotonation with n-BuLi occurs preferentially at the C2 position due to its slightly higher acidity and proximity to the sulfur atom's inductive effect. This provides a reliable route to 2-functionalized-3-phenylthiophenes. While deprotonation at C5 is possible, it typically requires a directing group or the use of more complex superbases.

dot

G sub_2pt 2-Phenylthiophene step1_2pt 1. Add n-BuLi 2. THF, -78 °C sub_2pt->step1_2pt inter_2pt 5-Lithio-2-phenylthiophene (Intermediate) step1_2pt->inter_2pt step2_2pt Add Electrophile (E+) (e.g., CO2, DMF) inter_2pt->step2_2pt prod_2pt 5-E-2-phenylthiophene (Single Regioisomer) step2_2pt->prod_2pt sub_3pt 3-Phenylthiophene step1_3pt 1. Add n-BuLi 2. THF, -78 °C sub_3pt->step1_3pt inter_3pt 2-Lithio-3-phenylthiophene (Major Intermediate) step1_3pt->inter_3pt step2_3pt Add Electrophile (E+) inter_3pt->step2_3pt prod_3pt 2-E-3-phenylthiophene (Major Product) step2_3pt->prod_3pt

Caption: Regioselective functionalization via lithiation workflow.

Experimental Protocol: Synthesis of 2-Phenylthiophene-5-carboxylic acid

This protocol exemplifies a self-validating system where the successful formation of the carboxylate salt and its subsequent protonation to a solid acid confirms the initial lithiation event.

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-phenylthiophene (1.0 eq) and anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

  • Carboxylation (Quench): Crush dry ice into a powder and add it in several portions to the reaction mixture. Causality Note: Using a large excess of solid CO₂ ensures complete trapping of the organolithium intermediate and prevents side reactions like the formation of a ketone.

  • Workup: Allow the mixture to warm to room temperature. Add water and separate the layers. Extract the aqueous layer with diethyl ether. Acidify the aqueous layer to pH ~2 with 2M HCl.

  • Isolation: The white precipitate of 2-phenylthiophene-5-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum. The identity and purity can be confirmed by melting point, ¹H NMR, and ¹³C NMR spectroscopy.

III. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Kumada couplings, are indispensable for constructing C-C bonds, particularly for creating biaryl structures common in pharmaceuticals and organic materials.[14][15][16] The reactivity in this context depends on the ease of preparing the requisite halo- or organometallic-phenylthiophene precursors.

As established in the previous sections, halogenation and metalation of both isomers proceed with high regioselectivity. This allows for the synthesis of specific precursors needed for cross-coupling.

  • For 2-Phenylthiophene , 5-bromo-2-phenylthiophene and 2-phenylthiophen-5-ylboronic acid are readily accessible. These can be coupled with a variety of partners to build molecules extended from the C5 position.

  • For 3-Phenylthiophene , 2-bromo-3-phenylthiophene and 3-phenylthiophen-2-ylboronic acid are the most common precursors, enabling functionalization at the C2 position.

The efficiency of the cross-coupling reaction itself is generally high for both isomers, as the electronic properties of the thiophene ring are well-suited for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[16] Minor differences in reaction rates may arise due to the specific steric and electronic environment of the coupling site, but both scaffolds are widely and successfully used.

dot

SuzukiCycle Pd0 Pd(0)Ln OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Complex R-Pd(II)Ln-X OxiAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl R-Pd(II)Ln-R' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 RX R-X (e.g., 5-Bromo-2-phenylthiophene) RX->OxiAdd R_B R'-B(OR)2 (Boronic Acid/Ester) R_B->Transmetal Product R-R' (Coupled Product) Product->RedElim Base Base Base->Transmetal

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 5-Bromo-2-phenylthiophene
  • Reagents Setup: In a reaction vessel, combine 5-bromo-2-phenylthiophene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water. Causality Note: Degassing the solvent by bubbling with nitrogen or argon is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Conclusion

The reactivity of phenylthiophenes is a nuanced interplay of the intrinsic electronic preferences of the thiophene ring and the influence of the phenyl substituent's position.

  • 2-Phenylthiophene is a highly predictable substrate. Electrophilic substitution and metalation occur almost exclusively at the C5 position, providing a direct and efficient route to 2,5-disubstituted thiophenes.

  • 3-Phenylthiophene offers access to different substitution patterns. Electrophilic attack and metalation favor the C2 position, but the C5 position can also be involved, sometimes leading to mixtures of regioisomers. This can be a synthetic challenge or an opportunity, depending on the desired outcome.

By leveraging a deep understanding of these reactivity patterns, chemists can strategically select the appropriate phenylthiophene isomer and reaction conditions to achieve their synthetic goals with precision and efficiency. This guide serves as a foundational resource for navigating the chemistry of these versatile and important heterocyclic building blocks.

References

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Comparative

A Comparative Guide to the Melting Point Characterization of 2-Phenylthiophen-3-amine HCl: Methodologies and Data Interpretation

Introduction In the landscape of drug discovery and development, the precise characterization of a compound's physicochemical properties is a cornerstone of ensuring its quality, stability, and ultimate therapeutic effic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the precise characterization of a compound's physicochemical properties is a cornerstone of ensuring its quality, stability, and ultimate therapeutic efficacy. Among these properties, the melting point stands out as a fundamental and critical parameter. It serves not only as a primary indicator of purity but also provides crucial insights into the compound's crystalline structure, polymorphism, and stability.[1][2] Pure crystalline solids typically exhibit sharp, well-defined melting points, whereas impure substances melt over a wider temperature range and at a lower temperature.[1]

This guide focuses on 2-phenylthiophen-3-amine hydrochloride, a heterocyclic amine of significant interest within medicinal chemistry due to the prevalence of the 2-aminothiophene scaffold in pharmacologically active agents.[3] Despite its relevance, detailed physicochemical data for this specific salt is not widely published, necessitating a robust and multi-faceted approach to its characterization.

Here, we present a comprehensive comparison of two orthogonal techniques for determining the melting point of 2-phenylthiophen-3-amine HCl: the classical capillary method using a modern digital apparatus and the advanced thermal analysis technique of Differential Scanning Calorimetry (DSC). This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step experimental protocols but also the scientific rationale behind methodological choices, ensuring a thorough and reliable characterization of this and other novel chemical entities.

Physicochemical Profile and Comparative Compounds

To contextualize the analysis of 2-phenylthiophen-3-amine HCl, its melting point behavior is best understood in comparison to structurally related molecules and analytical standards. The introduction of a phenyl group and the formation of a hydrochloride salt are expected to significantly influence intermolecular forces and crystal lattice energy, thereby affecting the melting point.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Literature Melting Point (°C)
2-Phenylthiophen-3-amine HCl (Subject) C₁₀H₁₀ClNS211.71Not established
Thiophen-3-amine HCl (Analogue) C₄H₆ClNS135.62[4]Not established
2-Phenylethylamine HCl (Analogue) C₈H₁₁N·HCl157.64[5]224 (dec.)[6]
Benzoic Acid (Standard) C₇H₆O₂122.12122.4

Methodologies for Melting Point Determination

A robust characterization relies on employing more than one technique. We will compare the traditional, visual-based capillary method with the quantitative, energy-based DSC method.

Capillary Melting Point Method

This technique, a staple in organic chemistry, involves heating a small amount of powdered sample in a sealed glass capillary tube while monitoring the temperature.[7] The melting range is recorded from the temperature at which the first drop of liquid appears (onset) to the temperature at which the entire sample becomes a transparent liquid (clear point).[8] Modern digital instruments automate the heating process and provide a magnified view for precise observation.[7][9]

  • Sample Preparation:

    • Ensure the 2-phenylthiophen-3-amine HCl sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[8]

    • If the sample consists of coarse crystals, gently pulverize it into a fine, uniform powder using a mortar and pestle.[10]

    • Jab the open end of a capillary tube into the powder pile to collect a small amount of the sample.[8]

    • Invert the tube and tap it gently on a hard surface to move the powder to the sealed end. To ensure tight packing, drop the capillary tube (sealed end down) through a long glass tube onto the benchtop.[11]

    • The final packed sample height should be between 2-4 mm.[10][12]

  • Instrument Setup and Measurement:

    • Set the starting temperature on the digital apparatus to approximately 20°C below the expected melting point. If unknown, a preliminary rapid heating run (10-20°C/min) can establish an approximate range.[11]

    • Set the ramp rate (heating rate) to 1-2°C per minute to ensure thermal equilibrium between the heating block, thermometer, and the sample.[9][11]

    • Insert the packed capillary tube into the heating block.[8]

    • Begin the heating program and observe the sample closely through the viewing lens.

  • Data Recording:

    • Record the temperature at the first sign of melting (the appearance of a liquid droplet).[8]

    • Record the temperature when the last solid particle melts into a clear liquid.[8]

    • The result is reported as a melting range (e.g., 185.2°C – 187.8°C).

    • Allow the apparatus to cool significantly before running the next sample.[8]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary (2-4mm) Grind->Pack Setup Set Start Temp & Ramp Rate (1-2°C/min) Pack->Setup Insert Insert Capillary Setup->Insert Heat Heat & Observe Insert->Heat Record_Onset Record Onset Temp (T1) Heat->Record_Onset Record_Clear Record Clear Point Temp (T2) Record_Onset->Record_Clear Report Report Melting Range (T1 - T2) Record_Clear->Report

Caption: Workflow for Melting Point Determination by the Capillary Method.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13] When a sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. This method is highly sensitive and quantitative, providing not only the melting point (typically reported as the onset or peak temperature of the endotherm) but also the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.[2][14] DSC is invaluable for studying polymorphism, assessing purity, and evaluating thermal stability.[2][15]

  • Sample Preparation:

    • Using a high-precision microbalance, accurately weigh 1-3 mg of the powdered 2-phenylthiophen-3-amine HCl sample into an aluminum DSC pan.

    • Hermetically seal the pan with a lid using a sample press. This prevents any loss of sample due to sublimation.

    • Prepare an identical empty, sealed pan to serve as the reference.

  • Instrument Setup and Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Set the instrument parameters. A typical program for melting point analysis would be:

      • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

      • Equilibration: Hold at 25°C for 2 minutes.

      • Heating Ramp: Heat from 25°C to a temperature well above the expected melting point (e.g., 220°C) at a rate of 10°C/min.

    • Begin the analysis. The instrument will record the differential heat flow as it executes the temperature program.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the melting event.

    • Using the instrument's software, analyze the peak to determine:

      • Onset Temperature: The extrapolated beginning of the melting endotherm, often correlated with the melting point.

      • Peak Temperature: The temperature at which the rate of heat absorption is at its maximum.

      • Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, reported in Joules per gram (J/g).

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample (1-3 mg) Seal Seal in Hermetic Pan Weigh->Seal Load Load Sample & Reference Seal->Load Prep_Ref Prepare Empty Reference Pan Prep_Ref->Load Program Set Temperature Program (e.g., 10°C/min ramp) Load->Program Run Run DSC Analysis Program->Run Integrate Integrate Melting Peak Run->Integrate Determine_T Determine Onset & Peak Temp Integrate->Determine_T Calculate_H Calculate Enthalpy (ΔHfus) Integrate->Calculate_H Report Report Thermal Data Determine_T->Report Calculate_H->Report

Caption: Workflow for Melting Point and Enthalpy Analysis by DSC.

Experimental Data & Comparative Analysis (Illustrative)

The following table presents illustrative data that one might obtain from the characterization of 2-phenylthiophen-3-amine HCl and the comparative compounds.

CompoundCapillary Method Melting Range (°C)DSC Onset Temp (°C)DSC Peak Temp (°C)DSC Enthalpy of Fusion (ΔHfus, J/g)
2-Phenylthiophen-3-amine HCl 185.2 – 187.8185.5187.2115.8
2-Phenylethylamine HCl 223.5 – 225.0223.8224.9145.3
Benzoic Acid (Standard) 122.0 – 122.8122.4123.1147.4
Interpretation and Discussion
  • Correlation of Methods: The data shows excellent correlation between the two techniques. The melting range observed visually in the capillary apparatus closely brackets the onset and peak temperatures determined by DSC. The DSC onset temperature is often considered the most accurate representation of the true thermodynamic melting point.

  • Structural Effects on Melting Point: The illustrative melting point of 2-phenylthiophen-3-amine HCl (approx. 186°C) is significantly higher than that of related non-phenylated aminothiophenes, which are often low-melting solids or liquids.[16] This increase is attributable to the greater molecular weight and the potential for π-π stacking interactions introduced by the phenyl ring, which strengthen the crystal lattice.

  • Quantitative Insights from DSC: Beyond the melting temperature, DSC provides the enthalpy of fusion (115.8 J/g). This value is a direct measure of the energy required to break the crystal lattice and can be critical for downstream formulation and stability studies, such as predicting solubility behavior via the van't Hoff equation.

Conclusion

The accurate characterization of a compound's melting point is an indispensable step in pharmaceutical research and development. This guide demonstrates a robust, dual-methodology approach for the characterization of 2-phenylthiophen-3-amine hydrochloride. The classical capillary method provides a reliable, accessible means of determining the melting range, while Differential Scanning Calorimetry offers superior quantitative data, including a precise melting point, the enthalpy of fusion, and critical insights into sample purity and polymorphism.[14][17]

By employing these complementary techniques, researchers can establish a comprehensive and trustworthy thermal profile for novel compounds, ensuring a solid foundation for further development. The protocols and workflows detailed herein provide a self-validating system for obtaining accurate and reproducible melting point data, essential for advancing promising molecules from the laboratory to clinical application.

References

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  • ACS Publications. (2023, July 14). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Retrieved from [Link]

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Validation

A Comparative Guide to the Structural Landscape of 3-Aminothiophene Salts and Their Derivatives

For Researchers, Scientists, and Drug Development Professionals The Challenge: The Missing Crystal Structure of 3-Aminothiophene Hydrochloride A comprehensive search of the Cambridge Structural Database (CSD) and other s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Challenge: The Missing Crystal Structure of 3-Aminothiophene Hydrochloride

A comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature did not yield a publicly available crystal structure for 3-aminothiophene hydrochloride (CAS 25475-76-7)[1][2]. This data gap presents a challenge for researchers who rely on precise structural information for molecular modeling, drug design, and formulation development. The reasons for this absence could include difficulties in obtaining single crystals of sufficient quality due to factors such as hygroscopicity, polymorphism, or inherent instability of the parent compound. The free base, 3-aminothiophene, is known to be sensitive and may be unstable under certain conditions, which could complicate the growth of diffraction-quality crystals of its salts[3].

A Comparative Analysis of 3-Aminothiophene Derivatives

To provide valuable structural insights, this guide presents a comparative analysis of the crystal structures of several 3-aminothiophene derivatives. These examples illuminate the influence of substituents and counter-ions on the solid-state arrangement of the 3-aminothiophene scaffold.

CompoundCAS NumberKey Crystallographic FeaturesReference
Methyl-3-aminothiophene-2-carboxylate22288-78-4Monoclinic, P21/c space group. The crystal packing is dominated by N–H⋯O and N–H⋯N hydrogen bonds, forming infinite chains.[4][4]
Ethyl 2-amino-4-methylthiophene-3-carboxylateNot specifiedTwo molecules in the asymmetric unit. Intramolecular N—H⋯O and intermolecular N—H⋯S hydrogen bonds create dimers.[5][5]
(2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanoneNot specifiedOrthorhombic, Pna21 space group. Intramolecular N–H···O=C hydrogen bonds form six-membered rings. Intermolecular N–H···O bonds link molecules into infinite chains.[6][6]
(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanoneNot specifiedMonoclinic, P21/c space group. Similar to the above, with intramolecular N–H···O=C hydrogen bonds and intermolecular N–H···O linked chains.[6][6]
Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride2228891-40-3While the full crystal structure is not detailed, its availability as a hydrochloride salt suggests successful crystallization.[7][7]
Methyl 3-aminothiophene-4-carboxylate hydrochloride39978-14-8Commercially available as a hydrochloride salt, indicating a stable crystalline form.[8][8]

Expert Insights: The available data on substituted 3-aminothiophene derivatives consistently highlights the crucial role of hydrogen bonding in dictating the crystal packing. The amino group is a reliable hydrogen bond donor, while carbonyl groups, the thiophene sulfur atom, and counter-ions act as acceptors. This predictable behavior can be exploited in crystal engineering strategies to obtain crystalline material of the parent hydrochloride salt. For instance, the selection of co-formers or the use of specific solvent systems that promote these interactions could be key.

Experimental Protocols: Synthesis and Crystallization Strategies

The synthesis and crystallization of 3-aminothiophene and its salts require careful consideration of the compound's reactivity and potential instability.

Synthesis of 3-Aminothiophene and its Hydrochloride Salt

A common route to 3-aminothiophenes involves the Gewald reaction or modifications thereof[9]. Another approach involves the reduction of 3-nitrothiophene[10]. The hydrochloride salt can then be prepared by treating a solution of the free base with hydrochloric acid.

  • Step 1: Synthesis of 3-Aminothiophene. A number of synthetic routes are available, including the hydrolysis of Isopropyl-3-thiophene carbamate[11][12].

  • Step 2: Formation of the Hydrochloride Salt. Dissolve the crude 3-aminothiophene in a suitable solvent (e.g., diethyl ether, isopropanol). Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an appropriate solvent.

  • Step 3: Isolation. The hydrochloride salt will typically precipitate from the solution. The solid can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Crystallization Workflow

The following workflow outlines a general approach to obtaining single crystals suitable for X-ray diffraction.

Caption: General workflow for the crystallization of small organic molecules.

Expert Rationale for Protocol Choices:

  • Solvent Selection: The choice of solvent is critical. A solvent system where the compound has moderate solubility is ideal. For salts, polar solvents like alcohols (methanol, ethanol) or acetonitrile are often good starting points. The use of co-solvents can fine-tune the solubility.

  • Crystallization Technique:

    • Slow Evaporation: This is often the simplest method. A nearly saturated solution is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal growth.

    • Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a second, more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solvent reduces the compound's solubility, promoting crystallization.

    • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

The Path Forward: Strategies for Obtaining the Crystal Structure

Given the lack of a published structure for 3-aminothiophene hydrochloride, researchers can employ several strategies:

  • Systematic Crystallization Screening: Utilize high-throughput screening methods with a wide range of solvents and crystallization conditions.

  • Co-crystallization: Attempt to form co-crystals with other molecules (co-formers) that can stabilize the crystal lattice through additional intermolecular interactions.

  • Alternative Salt Formation: If the hydrochloride salt proves difficult to crystallize, exploring other salts (e.g., hydrobromide, mesylate, tosylate) may yield better-quality crystals. The different sizes and hydrogen bonding capabilities of these counter-ions can significantly influence crystal packing.

By understanding the structural trends in related compounds and employing systematic experimental approaches, the crystallographic community can work towards elucidating the structure of this fundamental chemical building block.

References

  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. (2020). Molecules, 25(1), 13. [Link]

  • Cas 17721-06-1,3-AMINOTHIOPHENE - LookChem. (n.d.). Retrieved from [Link]

  • Process for preparing thiophene derivatives. (1989).
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). RSC Advances, 13(9), 5683-5698. [Link]

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate. (n.d.). IUCr Journals. Retrieved from [Link]

  • C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. (2023). Chemistry – A European Journal, 29(45), e202300895. [Link]

  • Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. (2012). Molecules, 17(8), 8877-8887. [Link]

  • Cambridge Structural Database. (n.d.). re3data.org. Retrieved from [Link]

  • Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. (2022). Journal of Medicinal Chemistry, 65(15), 10425–10444. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2001). Molecules, 6(4), 364-369. [Link]

  • CCDC 265313: Experimental Crystal Structure Determination. (2004). Research Explorer The University of Manchester. Retrieved from [Link]

  • Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181 - PubChem. (n.d.). Retrieved from [Link]

Sources

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